Diphosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36465-90-4 |
|---|---|
Molecular Formula |
H2O5P2+2 |
Molecular Weight |
143.96 g/mol |
IUPAC Name |
hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium |
InChI |
InChI=1S/O5P2/c1-6(2)5-7(3)4/p+2 |
InChI Key |
YWEUIGNSBFLMFL-UHFFFAOYSA-P |
SMILES |
O[P+](=O)O[P+](=O)O |
Canonical SMILES |
O[P+](=O)O[P+](=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diphosphonic Acids and Analogues
Phosphorylation Reactions for Carbon-Phosphorus Bond Formation
The creation of one or more C-P bonds is the cornerstone of diphosphonic acid synthesis. Several powerful reactions have been established for this purpose, including classical methods that have been refined over decades and newer catalytic approaches that offer milder conditions and broader substrate scopes.
Arbuzov and Michaelis-Becker Reactions in this compound Synthesis
The Michaelis-Arbuzov reaction, first described by August Michaelis in 1898 and extensively studied by Aleksandr Arbuzov, is a cornerstone of organophosphorus chemistry. jk-sci.com It is widely used for the formation of a carbon-phosphorus bond and is adaptable for the synthesis of diphosphonates. tandfonline.comresearchgate.net The reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.org The mechanism proceeds through the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. jk-sci.comchinesechemsoc.org This is followed by the dealkylation of the intermediate by the displaced halide ion to yield the final phosphonate (B1237965) ester. jk-sci.comorganic-chemistry.org For the synthesis of diphosphonic acids, a dihaloalkane is used in place of a mono-haloalkane. tandfonline.com
The Michaelis-Becker reaction provides an alternative pathway, involving the reaction of a dialkyl phosphite with a base to generate a phosphonate anion, which then undergoes nucleophilic substitution on an alkyl halide. wikipedia.orgmdpi.com While effective, the yields from the Michaelis-Becker reaction can sometimes be lower than those achieved with the Michaelis-Arbuzov reaction. wikipedia.org
A high-yield synthesis of tetraethyl alkylenediphosphonates has been achieved using the Michaelis-Arbuzov reaction. tandfonline.com Optimization of the molar ratio of triethyl phosphite to dibromoalkane was found to be crucial for maximizing the yield of the desired tetraethyl ester. tandfonline.com Subsequent hydrolysis of these esters provides the free diphosphonic acids. tandfonline.com
| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction |
|---|---|---|
| Reactants | Trialkyl phosphite and dihaloalkane tandfonline.com | Dialkyl phosphite, base, and dihaloalkane wikipedia.org |
| Key Intermediate | Phosphonium salt jk-sci.comchinesechemsoc.org | Phosphonate anion |
| General Conditions | Typically requires heating chinesechemsoc.org | Often proceeds under milder conditions nih.gov |
| Considerations | Side reactions like isomerization of the phosphite can occur. tandfonline.com | The high reactivity of the phosphate (B84403) anion can sometimes lead to a mixture of products. nih.gov |
Catalytic Methodologies for this compound Synthesis
To overcome some of the limitations of classical methods, such as harsh reaction conditions, catalytic approaches utilizing transition metals have been developed. These methods often offer milder conditions, greater functional group tolerance, and improved efficiency.
Palladium-catalyzed cross-coupling reactions, particularly the Hirao reaction, have emerged as a powerful tool for the formation of C-P bonds. nih.govresearchgate.net These reactions typically involve the coupling of an aryl or vinyl halide with a P(O)-H compound, such as a dialkyl phosphite, in the presence of a palladium catalyst. nih.gov Various palladium sources, including Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄, have been successfully employed. semanticscholar.orgresearchgate.net The choice of ligand is also critical, with bidentate phosphine (B1218219) ligands like dppf and Xantphos often providing the best results. semanticscholar.orgresearchgate.net
An efficient synthesis of phosphonoterephthalic acids has been developed using a palladium-catalyzed coupling of iodinated terephthalate (B1205515) esters with triethyl phosphite. udayton.edu This method avoids the need for the formation of organometallic intermediates and proceeds under relatively mild conditions. udayton.edu Similarly, novel V-shaped aryldiphosphonic acids have been prepared via a solvent-free, nickel-catalyzed C-P cross-coupling reaction of aryl bromides with triisopropyl phosphite, showcasing an alternative to palladium. beilstein-journals.org However, palladium catalysis remains a versatile and widely used method for constructing C(sp²)-P bonds in the synthesis of aryl- and vinyldiphosphonic acids. rsc.org
Copper-catalyzed reactions represent a more cost-effective alternative to palladium-catalyzed systems for C-P bond formation. organic-chemistry.org These methods have been successfully applied to the synthesis of various organophosphorus compounds. Buchwald and co-workers demonstrated a copper-catalyzed C-P bond formation by directly coupling secondary phosphines and phosphites with aryl halides, using N,N'-dimethylethylenediamine as a ligand. rsc.org This method is valued for its operational simplicity and the low cost of the catalyst system. rsc.org
More recently, copper-catalyzed three-component reactions of terminal alkynes, azides, and H-phosphonates have been developed. rsc.org Additionally, the use of ligands such as 1,10-phenanthroline (B135089) has been shown to promote the copper-catalyzed cross-coupling of diethyl phosphonate with aryl iodides, achieving good to excellent yields. organic-chemistry.orgrsc.org These copper-catalyzed pathways are a developing area with significant potential for the synthesis of diphosphonic acids under mild and economical conditions. nih.gov
| Catalytic System | Typical Substrates | Key Advantages | Representative Ligands |
|---|---|---|---|
| Palladium-Catalyzed | Aryl/vinyl halides and dialkyl phosphites nih.gov | Broad substrate scope, high efficiency researchgate.netudayton.edu | dppf, Xantphos, P(tBu)₃ semanticscholar.orgresearchgate.netrsc.org |
| Copper(I)-Catalyzed | Aryl/vinyl halides and dialkyl phosphites rsc.org | Cost-effective, mild conditions organic-chemistry.orgrsc.org | 1,10-phenanthroline, N,N'-dimethylethylenediamine organic-chemistry.orgrsc.org |
Palladium-Catalyzed Cross-Coupling Approaches
Direct Phosphonylation Strategies from Phosphorous Acid
Direct methods that utilize phosphorous acid (H₃PO₃) as the phosphorus source offer an atom-economical route to phosphonic acids. beilstein-journals.orgnih.gov These reactions can simultaneously form the P-C bond and the phosphonic acid functionality. beilstein-journals.org One such process involves the reaction of a carboxylic acid with a mixture of phosphorous acid and a phosphorus trihalide, such as phosphorus trichloride, without the need for a solvent. google.comgoogle.com The reaction is typically carried out at elevated temperatures to maintain a fluid reaction mixture, followed by hydrolysis with boiling water to yield the this compound. google.com
This approach has been used for the preparation of various diphosphonic acids, including 3-amino-1-hydroxypropylidene-1,1-diphosphonic acid. google.com The molar ratios of the reactants are a critical parameter for achieving good yields and high purity of the final product. google.com Another strategy involves the palladium-catalyzed hydrophosphinylation of terminal alkenes with hypophosphorous acid, followed by in situ oxidation to the phosphonic acid. nih.gov
Functionalization and Derivatization of this compound Scaffolds
Once the this compound scaffold is synthesized, it can be further modified to introduce various functional groups or to create more complex architectures. This functionalization is crucial for tailoring the properties of the diphosphonic acids for specific applications.
One approach to functionalization involves the derivatization of the phosphonic acid groups themselves. For instance, α,ω-diphosphonic acids can self-assemble on titanium oxide surfaces, with one phosphonate group binding to the surface while the other remains as a free phosphonic acid. princeton.edunih.gov This free phosphonic acid can then be reacted with reagents like zirconium tetra(tert-butoxide) to form surface complexes, which can be further derivatized. princeton.edunih.gov
Another strategy involves the functionalization of other parts of the molecule. For example, diblock copolymers containing phosphonate ester groups have been synthesized and subsequently modified. researchgate.net The phosphonated ester groups can be deprotected to yield the acidic copolymers, and other functional groups on the polymer backbone can be modified to introduce desired properties. researchgate.net The breakdown products of some phosphonates, which are themselves diphosphonic acids, can be derivatized for analytical purposes, for instance, by reacting aldehyde or imine groups with suitable reagents. amazonaws.comresearchgate.net
The ability to functionalize and derivatize this compound scaffolds opens up a wide range of possibilities for creating new materials and molecules with tailored properties for diverse applications.
Synthesis of Substituted Methylenethis compound Derivatives
The synthesis of substituted methylenethis compound derivatives can be broadly categorized into two main approaches. The first involves the reaction of phosphorous acid derivatives with reagents like nitriles, acid chlorides, or anhydrides to yield C-substituted methylenethis compound tetraesters which have an amino or hydroxyl group at the carbon of the P-C-P backbone. nih.gov The second approach starts with methylenethis compound tetraesters and focuses on the functionalization of the methylene (B1212753) group, which acts as a CH-acid. nih.gov The final target acids are then obtained from the tetraesters through methods like acidic hydrolysis or the use of trimethylbromosilane. nih.gov
A notable method involves the use of trimethylsilyl (B98337) esters of methylenediphosphonic acids, which can react with a mixture of triethyl orthoformate and ethanol (B145695) to produce substituted N-formylaminomethylenediphosphonates. researchgate.net Furthermore, boron trifluoride–diethyl etherate has been demonstrated as an effective catalyst for the reaction between hydrochlorides of ethoxymethylene imines and diethyl trimethylsilyl phosphite to yield corresponding aminomethylenediphosphonic acids. researchgate.net
The table below summarizes key methods for synthesizing substituted methylenethis compound derivatives.
| Starting Material | Reagents | Product Type | Reference |
| Phosphorous acid derivatives | Nitriles, acid chlorides, anhydrides | C-substituted methylenethis compound tetraesters | nih.gov |
| Methylenethis compound tetraesters | - | Functionalized methylenediphosphonic acids | nih.gov |
| Trimethylsilyl esters of methylenediphosphonic acids | Triethyl orthoformate, ethanol | Substituted N-formylaminomethylenediphosphonates | researchgate.net |
| Hydrochlorides of ethoxymethylene imines | Diethyl trimethylsilyl phosphite, Boron trifluoride–diethyl etherate | Aminomethylenediphosphonic acids | researchgate.net |
| Tris(trimethylsilyl) phosphite | N-formyl derivatives of five-membered N-heterocycles, trimethylsilyl triflate | Functionalized hydroxymethylphosphonic and methylenebis(phosphonic) acids | researchgate.net |
One-Pot Syntheses of Aminomethylene gem-Diphosphonic Acid Derivatives
Another convenient one-pot synthesis involves primary and secondary amines to produce analogs of aminomethylene gem-diphosphonic acids in moderate yields without the need for a catalyst. lookchem.com Silicon-assisted methodology has also been developed for the synthesis of new functionalized aryl and pyridyl aminomethylenebisphosphonic acids. lookchem.com This involves the reaction of tris(trimethylsilyl) phosphite with N-formyl aminopyridines using trimethylsilyl triflate as a catalyst under mild conditions. lookchem.com The resulting tetra(trimethylsilyl) aminomethylenebisphosphonates are then converted to the final acids by treatment with excess methanol. lookchem.com
The table below outlines key one-pot synthetic routes.
| Starting Materials | Key Reagents/Catalyst | Reaction Type | Product | Reference |
| Ketones, hydroxylamine (B1172632) hydrochloride | Phosphorus trichloride, pyridine | Beckmann rearrangement | Aminomethylene gem-diphosphonic acid derivatives | thieme-connect.commolaid.com |
| Primary and secondary amines | - | - | Analogs of aminomethylene gem-diphosphonic acids | lookchem.com |
| Tris(trimethylsilyl) phosphite, N-formyl aminopyridines | Trimethylsilyl triflate | Silicon-assisted | Functionalized aryl and pyridyl aminomethylenebisphosphonic acids | lookchem.com |
Derivatization via Carbonyl this compound Intermediates
Carbonyl this compound is a valuable starting material for creating functionally substituted methylenediphosphonates. nih.gov However, its reactivity presents unique challenges. Studies on the interaction of carbonyl this compound with hydroxylamine have shown that it is not possible to isolate the expected oxime within a pH range of 2 to 12. nih.govresearchgate.net Instead, a rapid Beckmann-like fragmentation occurs, leading to the formation of cyanophosphonic and phosphoric acids. nih.govmdpi.com This instability is a key difference between carbonyl this compound and related α-ketophosphonates. nih.govresearchgate.net
When O-alkylhydroxylamines are used, the reaction also results in the formation of cyanophosphonic and phosphoric acids, along with the corresponding alcohols. nih.govresearchgate.net It is proposed that the oxime and O-substituted oximes of carbonyl this compound undergo this fragmentation through a six-membered intermediate. mdpi.com Despite these challenges, the unique reactivity of the carbonyl group, influenced by the two attached phosphonic acid residues, makes carbonyl this compound a subject of ongoing research for synthetic applications. nih.gov While direct synthesis of oximes is problematic, carbonyl diphosphonic esters have been successfully reacted with O-methyl hydroxylamine to produce the O-methyl oxime of tetraisopropyl carbonyl diphosphonate in a 60% yield. mdpi.com
The table below summarizes the outcomes of reacting carbonyl this compound with hydroxylamine derivatives.
| Reactant | Product(s) | Key Observation | Reference |
| Hydroxylamine | Cyanophosphonic acid, Phosphoric acid | Rapid Beckmann-like fragmentation; oxime is not isolated. | nih.govmdpi.com |
| O-alkylhydroxylamines | Cyanophosphonic acid, Phosphoric acid, Corresponding alcohols | Beckmann-like fragmentation occurs. | nih.govresearchgate.net |
| O-methyl hydroxylamine (with tetraisopropyl carbonyl diphosphonate) | O-methyl oxime of tetraisopropyl carbonyl diphosphonate | Successful formation of stable oxime ester. | mdpi.com |
Advanced Approaches for Hypodiphosphoric Acid and P-P Bond Containing Derivatives
Hypodiphosphoric acid (H₄P₂O₆) is a tetraprotic acid characterized by a direct phosphorus-phosphorus (P-P) bond. wikipedia.orgnih.gov A common laboratory preparation involves the reaction of red phosphorus with sodium chlorite (B76162) at room temperature. wikipedia.org The resulting disodium (B8443419) salt (Na₂H₂P₂O₆·6H₂O) can be isolated and then passed through an acidic cation-exchange column to yield an aqueous solution of hypodiphosphoric acid. rsc.org The anhydrous acid can be obtained by vacuum dehydration over P₄O₁₀. wikipedia.org
The synthesis of derivatives containing the P-P bond is an area of active research. nih.gov The stability of hypodiphosphoric acid is a key consideration; it is unstable in hot hydrochloric acid, where it hydrolyzes to phosphorous acid and phosphoric acid. wikipedia.org Upon standing, the anhydrous acid can undergo rearrangement and disproportionation. wikipedia.org
Various salts of hypodiphosphoric acid have been synthesized and characterized. For instance, reacting hypodiphosphoric acid with 3-aminopyridine (B143674) can yield different crystalline products depending on the stoichiometry and reaction conditions. rsc.org Similarly, a series of potassium salts of hypodiphosphoric acid, with the anion in all possible degrees of protonation (H₃P₂O₆⁻, H₂P₂O₆²⁻, HP₂O₆³⁻, and P₂O₆⁴⁻), have been synthesized by reacting the acid with potassium hydroxide (B78521) in different stoichiometric ratios. iucr.org
The table below highlights methods for the synthesis of hypodiphosphoric acid and its salts.
| Starting Material(s) | Key Reagents/Conditions | Product | Reference |
| Red phosphorus, Sodium chlorite, Water | Room temperature | Disodium dihydrogen hypodiphosphate hexahydrate (Na₂H₂P₂O₆·6H₂O) | wikipedia.orgrsc.org |
| Disodium dihydrogen hypodiphosphate hexahydrate | Acidic cation-exchange column | Hypodiphosphoric acid (H₄P₂O₆) solution | rsc.org |
| Hypodiphosphoric acid dihydrate | Vacuum dehydration over P₄O₁₀ | Anhydrous hypodiphosphoric acid | wikipedia.org |
| Hypodiphosphoric acid, 3-Aminopyridine | Stoichiometric addition, evaporation | 3-Aminopyridinium hypodiphosphate salts | rsc.org |
| Hypodiphosphoric acid dihydrate, Potassium hydroxide | Stoichiometric addition in water | Various potassium salts of hypodiphosphoric acid | iucr.org |
Coordination Chemistry of Diphosphonic Acids
Ligand Design and Coordination Modes in Diphosphonic Acid Complexes
The design of this compound ligands and their resulting coordination modes are central to their function. The spatial arrangement of the phosphonate (B1237965) groups and the nature of other functional groups on the ligand's backbone dictate the structure and stability of the resulting metal complexes.
Diphosphonic acids are effective chelating agents for a broad spectrum of metal ions due to the coordinating ability of the oxygen atoms in the phosphonate groups. wikipedia.org The interaction typically involves the formation of stable chelate rings with the metal center.
Alkaline Earth Metals: Diphosphonic acids form complexes with alkaline earth metals such as magnesium (Mg²⁺), calcium (Ca²⁺), strontium (Sr²⁺), and barium (Ba²⁺). rsc.orgresearchgate.net Studies on the extraction of Ca²⁺, Sr²⁺, and Ba²⁺ with various P,P'-di(2-ethylhexyl) diphosphonic acids show the formation of complexes with both 1:1 and 1:2 metal-to-ligand stoichiometries. osti.govresearchgate.net The coordination often involves a multidentate chelation of the calcium ions by the oxygen atoms of the phosphonate moieties. d-nb.info For instance, 1-acetamido-propylidene-1,1-diphosphonic acid and 1-propionamido-ethylidene-1,1-diphosphonic acid have been shown to form MHL, ML, ML₂, and M₂L complexes with alkaline earth metals in aqueous solutions. sioc-journal.cn
Transition Metals: These ligands exhibit a high affinity for transition metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). researchgate.netsilverfernchemical.com The formation of stable chelates is well-documented, with the phosphonate groups acting as primary binding sites. researchgate.netsilverfernchemical.com For example, 1-hydroxyethane-1,1-diphosphonic acid (HEDP) forms stable chelating compounds with Cu²⁺ and Zn²⁺. silverfernchemical.com The complexation of Cu(II) with HEDP can result in mononuclear 1:1 and 1:2 species, as well as a notable trinuclear complex, [Cu₃A₃]⁶⁻, where the ligands act in both chelating and bridging modes. researchgate.net
Actinide Metals: Diphosphonic acids are particularly potent complexants for actinide ions (e.g., U⁶⁺, Pu⁴⁺, Am³⁺), forming highly stable, water-soluble complexes, especially in acidic conditions. iaea.orggoogle.com This property is significant for applications in nuclear waste treatment and separation processes. iaea.orgresearchgate.net The complexing strength of diphosphonates for actinides is several orders of magnitude greater than that of comparable carboxylic and aminopolycarboxylic acids. iaea.orgiaea.org Ligands such as 1-hydroxyethyl-1,1-diphosphonic acid (HEDP) and vinylidene-1,1-diphosphonic acid (VDPA) have proven to be highly effective stripping agents for americium, plutonium, and uranium. researchgate.net
The arrangement of the phosphonate groups on the organic backbone is a critical factor in determining complex stability. Geminal diphosphonates, which have both phosphonate groups attached to the same carbon atom (a P-C-P motif), are particularly effective chelators. d-nb.infoiaea.org
This structural feature allows the ligand to form a stable six-membered chelate ring with a metal ion through two oxygen atoms from each phosphonate group. researchgate.net This configuration is widely accepted for both protonated and non-protonated mononuclear species. researchgate.net Research indicates that the strongest complexes are formed with these 1,1-diphosphonate ligands. iaea.org The resulting metal phosphonates exhibit versatile architectures, including 1D chains, 2D layers, and 3D frameworks. researchgate.net The stability imparted by this geminal arrangement is highlighted by its use in Diphonix resin, a material with high affinity for actinides, which immobilizes 1,1-diphosphonate groups in a polymer matrix. iaea.orgosti.gov
The coordination properties of diphosphonic acids can be finely tuned by introducing various pendant functional groups onto the ligand's carbon framework. These groups can influence complex stability, solubility, and selectivity by participating in coordination or by altering the ligand's electronic properties and steric profile. iaea.org
A prominent example is the hydroxyl group (-OH) at the α-carbon in 1-hydroxyethane-1,1-diphosphonic acid (HEDP). mdpi.com Under alkaline conditions, the hydroxyl oxygen can deprotonate and coordinate with a metal ion, such as Ca²⁺, along with oxygen atoms from the two phosphonate groups, forming a stable tridentate configuration. nih.gov This additional coordination enhances the stability of the resulting complex compared to ligands without the hydroxyl group, like methanethis compound (MDPA). iaea.org
Similarly, the introduction of an amine group can increase the metal-binding capabilities of the phosphonate. wikipedia.org However, in some systems, such as piperyd-1-yl-methane-1,1-diphosphonic acid derivatives, the nitrogen atom may remain protonated throughout the studied pH range, with coordination occurring exclusively via the phosphonate functions. nih.gov The presence of substituents can also alter solubility; for example, attaching appropriate alkyl or silicon-containing groups can render diphosphonic acids soluble in supercritical carbon dioxide for specialized extraction applications. researchgate.net
Role of Geminal Phosphonate Groups in Metal Complexation
Speciation and Complex Formation Equilibria in Solution
The behavior of diphosphonic acids in solution is governed by complex equilibria, which are highly sensitive to factors such as pH and the relative concentrations of the metal and ligand. Understanding these equilibria is essential for predicting their effectiveness as chelating agents under specific conditions.
Diphosphonic acids are polyprotic acids, meaning they can donate multiple protons in solution. The degree of protonation of the ligand is highly dependent on the pH of the medium. This, in turn, dictates the charge of the ligand species available for complexation and significantly influences the stability and stoichiometry of the metal complexes formed. researchgate.netnih.govkpfu.ru
For example, 1-hydroxyethane-1,1-diphosphonic acid (HEDP), a tetrabasic acid (H₄L), exists in various protonated forms depending on the pH. nih.gov As the pH increases, the phosphonic acid groups are progressively deprotonated, enhancing the binding affinity for metal cations. nih.gov While complexation is often stronger at higher pH values where the ligand is more deprotonated, diphosphonic acids are notable for their ability to form strong complexes even in highly acidic solutions (pH < 2). iaea.org This is because the monoprotonated phosphonate moiety (-PO₃H⁻) can act as the principal binding group in acidic media. iaea.org The formation of complexes is often accompanied by the release of protons. Studies with Ca(II) and Gd(III) show that different complex types, with varying ligand deprotonation states, dominate at different pH values. kpfu.ru
The table below shows the pKa values for HEDP and the predominant species at different pH ranges.
| pKa Value | pH Range | Predominant Species |
| pKa₁ = 1.43 | < 1.43 | H₄L |
| pKa₂ = 2.70 | 1.43 - 2.70 | H₃L⁻ |
| pKa₃ = 7.02 | 2.70 - 7.02 | H₂L²⁻ |
| pKa₄ = 11.2 | 7.02 - 11.2 | HL³⁻ |
| > 11.2 | L⁴⁻ | |
| Data sourced from references researchgate.netnih.gov. |
The interaction between metal ions and diphosphonic acids in solution leads to the formation of various complex species with different metal-to-ligand ratios (stoichiometries). Common stoichiometries include mononuclear complexes like ML, MHL, and ML₂, as well as binuclear or multinuclear complexes such as M₂L and M₃L₂. nih.govkpfu.ruresearchgate.net The specific species formed depend on factors like pH and the concentration of reactants. kpfu.ru
The stability of these complexes is quantified by stability constants (log β). Diphosphonic acids generally form complexes with significantly higher stability constants compared to their carboxylic acid counterparts, particularly in acidic solutions. iaea.orgresearchgate.net For instance, the stability constants for europium and thorium complexes with diphosphonic acids are 2 to 5 orders of magnitude greater than those with carboxylic acids of similar acidity. iaea.org
The following table summarizes the stoichiometry and logarithmic stability constants for selected metal-diphosphonic acid complexes.
| This compound (Ligand) | Metal Ion | Complex Stoichiometry | log β Value | Conditions |
| HEDP | Ca²⁺ | Ca(H₂L)₂ | 10.14 | I = 0.1 M (KCl), 25 °C |
| HEDP | Ca²⁺ | Ca₂(HL)₂ | 20.37 | I = 0.1 M (KCl), 25 °C |
| HEDP | Gd³⁺ | Gd(H₂L)₂ | 19.33 | I = 0.1 M (KCl), 25 °C |
| HEDP | Gd³⁺ | GdH₃L₂ | 24.33 | I = 0.1 M (KCl), 25 °C |
| HEDP | Mn²⁺ | MnL₂ | 15.54 | I = 0.1 M (KCl), 25 °C |
| Benzene-1,2-diphosphonic acid | Eu³⁺ | Eu(H₂L) | 8.35 | I = 0.2 M (NaClO₄), 25 °C |
| Benzene-1,2-diphosphonic acid | Cu²⁺ | Cu(H₂L) | 11.41 | I = 0.1 M (TMA-NO₃), 25 °C |
| Benzene-1,2-diphosphonic acid | Zn²⁺ | Zn(H₂L) | 8.53 | I = 0.1 M (TMA-NO₃), 25 °C |
| PMDPA | Mg²⁺ | Mg(HL) | 5.11 | I = 0.1 M (KCl), 25 °C |
| PMDPA | Ca²⁺ | Ca(HL) | 4.67 | I = 0.1 M (KCl), 25 °C |
| PMDPA | Zn²⁺ | Zn(HL) | 8.61 | I = 0.1 M (KCl), 25 °C |
| Table compiled from data in references nih.govkpfu.ruresearchgate.netkpfu.rutandfonline.com. HEDP = 1-hydroxyethane-1,1-diphosphonic acid; PMDPA = piperyd-1-yl-methane-1,1-diphosphonic acid. |
pH Dependence of this compound Complexation
Solid-State Coordination Networks and Supramolecular Assemblies
The coordination chemistry of diphosphonic acids in the solid state is characterized by the formation of diverse and intricate structures, ranging from discrete molecular complexes to extended one-, two-, and three-dimensional coordination polymers. The ability of the phosphonate groups to act as versatile ligands, combined with the varied nature of the organic spacer connecting them, allows for the construction of a wide array of supramolecular assemblies and hybrid organic-inorganic materials.
Crystallographic Characterization of this compound Metal Complexes
A variety of structures have been characterized, showcasing the adaptability of diphosphonic acids in coordinating with different metal ions. For instance, the hydrothermal reaction of lead(II) with N,N'-piperazine-bis(methylenephosphonic acid) results in layered structures. psu.edu In one such compound, lead(II) ions are bridged by the phosphonate groups to form a layered network. psu.edu The coordination environment around the lead(II) ions can be quite varied, with some adopting a three-coordinate distorted tetrahedral geometry, where one apex is occupied by a lone pair of electrons, while others are six-coordinated in a distorted octahedral geometry. psu.edu
In another example, the neodymium(III) complex with 1-hydroxyethane-1,1-diphosphonic acid (HEDP), Nd(H)(H₂HEDP)₂·6H₂O, crystallizes in the triclinic space group P-1. osti.gov The structure reveals that the neodymium ion is eight-coordinate, with its inner coordination sphere exclusively populated by phosphonate oxygen atoms from both bridging and chelating HEDP ligands. osti.gov
Heterometallic complexes have also been synthesized and structurally characterized. For example, a germanium(IV) and cobalt(II) complex with 1-hydroxyethylidenethis compound (HEDP) and 1,10-phenanthroline (B135089) crystallizes as a cation-anion type complex. researchgate.net The anionic part consists of a hexanuclear germanium-hedp cluster, {[Ge(μ-OH)(μ-Hedp)]₆}⁶⁻, while the cationic part is composed of cobalt-phenanthroline complexes. researchgate.net The Cambridge Crystallographic Data Centre (CCDC) contains the detailed crystallographic information for these structures under deposition numbers 1573112 and 1573113. researchgate.net
The table below summarizes the crystallographic data for a selection of this compound metal complexes, illustrating the structural diversity achieved with different metals and this compound ligands.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| [Pb₅(C₁₈H₂₅N₂O₆P₄)₂(H₂O)] | Orthorhombic | Pbca | 36.634(7) | 10.054(2) | 17.519(4) | 90 | psu.edu |
| [Pb₃Cl₂(C₉H₁₈N₂O₃P₂)₂(H₂O)₄] | Monoclinic | I2/a | 21.098(4) | 7.783(2) | 21.571(4) | 109.99(3) | psu.edu |
| Nd(H)(H₂HEDP)₂·6H₂O | Triclinic | P-1 | 9.318 | 10.272 | 11.766 | 111.24 | osti.gov |
| [{Co(phen)₃}₂{Co(phen)(H₂O)₄}₂][{Ge(μ-OH)(μ-hedp)}₆Cl₂] | - | - | - | - | - | - | researchgate.net |
| Mn₂(O₃P–C₄H₂S–PO₃)·2H₂O | Monoclinic | P2 | 11.60(1) | 4.943(5) | 19.614(13) | 107.22 | |
| [Cu₂(H₂O)₂(L)]·2H₂O (L = 3,6-diphosphono-9H-carbazole) | - | - | - | - | - | - | acs.org |
| [Zn₆.₇₅(H₂O)₁.₅(HL)₂.₅(L)₁.₅]·8H₂O (L = 3,6-diphosphono-9H-carbazole) | - | - | - | - | - | - | acs.org |
Further details for some structures are available from the Cambridge Crystallographic Data Centre (CCDC).
Intermolecular Interactions and Hydrogen Bonding in Solid-State Structures
The protonation state of the phosphonate groups is a key factor influencing the hydrogen bonding patterns. Diphosphonic acids can exist in various states of deprotonation, allowing for a rich variety of hydrogen bond donor and acceptor sites. rsc.org In the solid state, strong O-H···O hydrogen bonds are commonly observed between phosphonic acid groups of neighboring molecules, leading to the formation of chains, sheets, or three-dimensional networks. researchgate.net For example, in the crystal structure of biphenyl-4,4'-diphosphonic acid, the molecules are organized into a periodic structure primarily controlled by two strong O—H⋯O interactions between the phosphonic acid moieties. researchgate.net
Water molecules, often present in the crystal lattice as water of hydration, frequently participate in extensive hydrogen-bonding networks. They can bridge between metal-diphosphonate units or connect to uncoordinated phosphonate oxygen atoms, further stabilizing the supramolecular assembly. psu.edu In a layered lead(II) diphosphonate, numerous hydrogen bonds are formed between the non-coordinated phosphonate oxygen atoms and lattice water molecules. psu.edu
Even in complexes where the primary structure is a one-dimensional chain, hydrogen bonding can link these chains into higher-dimensional structures. In a Pb(II) complex with N,N'-dimethyl-N,N'-ethylenediamine-bis(methylenephosphonic acid), the primary structure consists of 1D chains which are further interconnected into a 3D network via hydrogen bonds between uncoordinated phosphonate oxygen atoms. rsc.org The table below provides examples of hydrogen bond lengths observed in some this compound complexes.
| Compound | Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Ref. |
| para-calix psu.eduarene this compound complex | P-O-H···O=P | 2.53 | psu.edu |
| Cr(III)-1-hydroxyethylidenediphosphonate | P=O···H-O(water) | - | dicp.ac.cn |
| [BBPEH₂]²⁻ with NH₄⁺ | N-H···O=P | 2.7781 - 2.8331 | nih.gov |
Hybrid Organic-Inorganic Materials Derived from Diphosphonic Acids
The combination of inorganic metal-oxide units and organic diphosphonate linkers provides a powerful strategy for the synthesis of hybrid organic-inorganic materials. These materials can exhibit a wide range of structural architectures, from dense, non-porous frameworks to highly porous metal-organic frameworks (MOFs) with potential applications in catalysis, separation, and gas storage. uantwerpen.benih.gov
The nature of the organic linker and the choice of the metal ion are critical in determining the dimensionality and properties of the resulting hybrid material. The use of rigid aromatic diphosphonic acids often leads to the formation of robust, porous frameworks. For instance, the reaction of 3,6-diphosphono-9H-carbazole, a rigid V-shaped linker, with copper(II) and zinc(II) ions under solvothermal conditions yielded two new porous metal phosphonates, [Cu₂(H₂O)₂(L)]·2H₂O (CAU-37) and [Zn₆.₇₅(H₂O)₁.₅(HL)₂.₅(L)₁.₅]·8H₂O (CAU-57). acs.org
Layered hybrid materials are a common structural motif in metal diphosphonate chemistry. uantwerpen.be These materials are typically composed of inorganic layers of metal polyhedra bridged by phosphonate groups, with the organic spacers extending into the interlayer region. uantwerpen.be The properties of these layered materials can be tuned by varying the length and functionality of the organic spacer. For example, hybrid porous titania phosphonate materials have been synthesized using bridged diphosphonic acids with different organic functionalities (octyl, propyl, and phenyl). uhasselt.be The incorporation of these diphosphonic acids into the titania network leads to nanosized particles with functionalized surfaces and tunable porosity. uhasselt.be
The synthesis of three-dimensional (3D) open-framework structures is a major goal in this field due to their potential applications. The reaction of ethylenediaminetetrakis(methylenephosphonic acid) with lead(II) and zinc(II) has been shown to produce two different types of 3D open frameworks that are microporous. nih.gov In some cases, the dimensionality of the structure can be influenced by the reaction conditions. For example, the reaction of cobalt(II) with octylene this compound can yield either a 2D layered structure or a 3D network depending on the synthesis parameters. uantwerpen.be
The table below presents a selection of hybrid organic-inorganic materials based on diphosphonic acids, highlighting the diversity of the linkers and resulting structures.
| This compound Linker | Metal Ion(s) | Dimensionality/Structure Type | Key Features | Ref. |
| p-Xylenethis compound | Mn, Ni, Cd | Layered | Inorganic metal oxide layers linked by organic pillars. | |
| 2,2′-Bipyridinyl-5,5′-diphosphonic acid | Co, Ni, Gd, Dy, Tb | 0D, 2D, 3D | High structural diversity depending on metal and stoichiometry. | |
| 3,6-Diphosphono-9H-carbazole | Cu, Zn | Porous 3D MOFs (CAU-37, CAU-57) | Rigid V-shaped linker leads to porous frameworks. | acs.org |
| 1-Hydroxyethylidenethis compound (HEDP) | Ti | Hierarchical porous nanostructure | Semicrystalline anatase phase with high surface area. | |
| N,N'-Piperazine bismethyl phosphonic acid | Ti, Al | 3D Frameworks (MIL-91) | Porous framework with a surface area of ~500 m²/g. | nih.gov |
| Octyl, Propyl, Phenyl diphosphonic acids | Ti | Porous hybrid networks | Tunable sorption behavior based on the organic group. | uhasselt.be |
The rational design of this compound linkers with specific geometries and functionalities continues to be a key strategy in the development of new hybrid materials with tailored properties for a wide range of technological applications.
Advanced Applications and Mechanistic Insights in Materials Science
Diphosphonic Acids as Corrosion Inhibitors
The protective action of diphosphonic acids against metal corrosion is a subject of extensive research. These compounds are particularly effective for protecting metals like steel, copper, and zinc in various aqueous environments. sinobiochemistry.comthwater.net
Mechanisms of Corrosion Inhibition on Metal Surfaces
The primary mechanisms through which diphosphonic acids inhibit corrosion involve the formation of protective films, adsorption onto the metal surface, and chelation of metal ions.
Film Formation: Diphosphonic acids, such as 1-Hydroxyethylidene-1,1-Diphosphonic Acid (HEDP), react with metal ions like iron (Fe), copper (Cu), and zinc (Zn) to form stable, insoluble complex compounds. sinobiochemistry.comthwater.netmdpi.com This process can lead to the formation of a protective film on the metal surface, which acts as a physical barrier, preventing contact with corrosive agents. sinobiochemistry.comwatercarechem.com At low concentrations, HEDP is believed to inhibit corrosion by a precipitation mechanism, forming insoluble iron complexes that repair the porous oxide layer on the metal surface. osti.gov The protective film is capable of obstructing metal corrosion. nih.gov
Adsorption: Diphosphonic acids can adsorb onto metal surfaces, a process that can be influenced by the inhibitor's concentration. osti.govnih.gov This adsorption can block the active sites for corrosion, thereby reducing the rate of both anodic and cathodic reactions. nih.gov The adsorption of some phosphonic acids on steel has been found to follow the Langmuir adsorption isotherm. researchgate.net This adsorption can be a result of chemical bonding, as suggested by the heat of adsorption. researchgate.net
Chelation: A key feature of diphosphonic acids is their strong chelating ability. sinobiochemistry.comthwater.net They can form stable, hexa-element chelating complexes with metal ions in the water system, particularly with calcium, but also with iron, copper, and zinc. sinobiochemistry.comthwater.net This chelation can prevent metal ions from participating in corrosion reactions. For instance, HEDP can dissolve oxidized materials on metal surfaces by forming stable chelating compounds with the metal ions. sinobiochemistry.comthwater.netirohedp.com
Influence of Diphosphonic Acid Structure on Inhibition Efficiency
The molecular structure of a this compound plays a crucial role in determining its effectiveness as a corrosion inhibitor. The efficiency of corrosion inhibition is closely related to the structure of the phosphonate-based molecules. nih.gov
The ability of phosphonic acid groups to bind to a metal surface in a monodentate, bidentate, or tridentate fashion contributes to their inhibitory action. nih.gov The presence of other functional groups within the molecule, such as hydroxyl groups, can also enhance performance. For example, the presence of both nitrogen and oxygen atoms in a phosphonic acid molecule, as in Aminotris-(methylenephosphonic) acid (ATMP), appears to be beneficial as both atoms can coordinate with Fe2+ in the protective film. nih.gov The structure also influences the formation of self-assembling protective layers. mdpi.com
A study comparing different phosphonic acids found that a carboxyphosphonic acid derived from castor oil exhibited remarkable anticorrosive effects, attributed to the formation of particularly stable protective layers on the metal surface. mdpi.com
Synergistic Effects in Multi-Component Corrosion Inhibition Systems
Diphosphonic acids often exhibit enhanced performance when used in combination with other substances, a phenomenon known as synergism.
A notable example is the synergistic effect observed between HEDP and zinc ions. researchgate.netresearchgate.netampp.org The combination of HEDP and bivalent cations, particularly zinc, significantly increases the inhibition effect. ampp.org This synergy has been attributed to the anodic effects of HEDP combined with the cathodic effect of a surface film containing zinc hydroxide (B78521). ampp.org Another proposed mechanism involves the interaction of a zinc-HEDP complex with the porous oxide layer on the metal, leading to a decrease in both anodic and cathodic reaction rates. ampp.org
Investigations have also explored the synergistic effects of HEDP with other antiscalants. A study combining HEDP with sodium hexametaphosphate (SHMP), sodium tripolyphosphate (STPP), and trisodium (B8492382) phosphate (B84403) (TSP) found that a 50/50 ppm combination of HEDP and SHMP yielded a high corrosion inhibition efficiency of 98%. researchgate.net This enhanced performance was attributed to intermolecular hydrogen bonding between the HEDP and SHMP molecules, resulting in the adsorption of a uniform, multilayered film on the carbon steel surface. researchgate.net
Diphosphonic Acids in Scale and Deposit Inhibition
In addition to their role as corrosion inhibitors, diphosphonic acids are widely utilized to prevent the formation of mineral scale in industrial water systems. irowater.comtzgroupusa.com
Molecular Mechanisms of Scale Inhibition
The mechanisms by which diphosphonic acids inhibit scale formation are multifaceted and include crystal growth modification, dispersion, and chelation.
Dispersion: By adsorbing onto the surface of newly formed mineral precipitates, diphosphonic acids can increase their surface charge, leading to electrostatic repulsion between the particles. This prevents their agglomeration and keeps them dispersed in the bulk solution, reducing their tendency to deposit on surfaces.
Chelation: Similar to their role in corrosion inhibition, the strong chelating ability of diphosphonic acids is crucial for scale inhibition. mdpi.com They form stable, soluble complexes with scale-forming cations like calcium (Ca²⁺) and magnesium (Mg²⁺), effectively sequestering them and preventing them from precipitating as scale. sinobiochemistry.comthwater.netmdpi.com HEDP, for example, can react with calcium ions to form a stable hexa-element chelating complex. sinobiochemistry.comthwater.net
Interaction with Mineral Surfaces and Precipitation Phenomena
The interaction of diphosphonic acids with mineral surfaces is a key aspect of their scale-inhibiting function. Studies using atomic force microscopy (AFM) have provided insights into these interactions at the molecular level.
Research has shown that phosphonate (B1237965) molecules can modify the dissolution and growth of calcite by being incorporated at step edges on the crystal surface or by forming surface complexes. ugr.es The presence of HEDP has been observed to drastically reduce the dissolution rate of calcite. ugr.es
Furthermore, at higher concentrations, diphosphonic acids can lead to the precipitation of a new phase on the mineral surface. For example, at HEDP concentrations above 5 mM, the nucleation and growth of a calcium-HEDP phase have been observed on calcite surfaces. ugr.es This occurs as the dissolution of the calcite creates a boundary layer at the fluid-mineral interface that becomes supersaturated with respect to the phosphonate phase, causing it to precipitate. ugr.es This newly formed overgrowth can then act as a protective nanofilm, further reducing the dissolution of the underlying mineral. ugr.es
The adsorption of diphosphonic acids onto mineral surfaces is a critical step in their inhibitory action. mdpi.comresearchgate.net This adsorption can be influenced by factors such as pH and the specific chemical nature of both the mineral surface and the this compound molecule.
pH and Metal Ion Ratio Effects on Precipitate Formation and Dissolution
The formation and dissolution of precipitates involving diphosphonic acids are critically dependent on the solution's pH and the molar ratio of metal ions to the acid. Studies using 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) have provided significant insights into these phenomena, particularly with divalent cations like calcium.
The interaction between HEDP and calcium ions can result in the formation of distinct precipitates with different stoichiometries and physical properties based on the prevailing chemical conditions. acs.org By varying the pH and the calcium-to-HEDP molar ratio, two primary forms of calcium-HEDP precipitates can be selectively formed: a 1:1 complex and a 2:1 complex. acs.org The 1:1 precipitate is described as fibrous and more soluble, while the 2:1 precipitate is spherical and less soluble. acs.org Critical pH values dictate which precipitate forms. Below a certain critical pH, the 1:1 complex is favored, whereas above a second critical pH, the less soluble 2:1 complex predominates. acs.org
The dissolution of existing scale, such as calcium sulfate (B86663), by HEDP is also strongly pH-dependent. The efficiency of HEDP in dissolving calcium sulfate scale is significantly higher in weakly alkaline solutions (pH 7.0–9.0) compared to acidic conditions. nih.gov This enhanced dissolution is attributed to the deprotonation of the phosphonic acid groups at higher pH levels, which increases the binding affinity between HEDP and calcium ions. nih.gov Under acidic conditions, the hydroxyl group of HEDP does not coordinate effectively with calcium ions. However, in weakly alkaline environments, both phosphonic acid groups and the hydroxyl group contribute oxygen atoms to form a stable three-coordinate configuration with the calcium ion. nih.gov This chelation process is most effective in a weak alkaline range; under strongly alkaline conditions (e.g., pH > 11.2), the descaling rate decreases, potentially due to the precipitation of metal hydroxides. nih.gov
The stoichiometry of the complexes formed in solution and as precipitates is complex and can vary. For instance, in the Ca(II)-H4L system, precipitates with metal-to-ligand ratios of 3:2 (Ca3(HL)2·10.5H₂O) and 2:1 (Ca2L·4H₂O) have been identified at pH 5.50 and 7.70, respectively, when the initial metal-to-ligand ratio is 2:1. kpfu.ru
Table 1: Influence of pH and Molar Ratio on Calcium-HEDP Precipitate Formation
| Ca:HEDP Molar Ratio | pH Condition | Dominant Precipitate Form | Precipitate Characteristics | Source |
|---|---|---|---|---|
| 1:1 | Below first critical pH | 1:1 Ca/HEDP | Fibrous, more soluble | acs.org |
| 2:1 | Above second critical pH | 2:1 Ca/HEDP | Spherical, less soluble | acs.org |
| N/A | 7.0 - 9.0 | Ca-HEDP Chelate | Optimal for dissolving CaSO₄ scale | nih.gov |
| 2:1 | 5.50 | 3:2 Ca/HEDP (Ca₃(HL)₂) | Precipitate identified | kpfu.ru |
| 2:1 | 7.70 | 2:1 Ca/HEDP (Ca₂L) | Precipitate identified | kpfu.ru |
Diphosphonic Acids in Metal Sequestration and Remediation
Diphosphonic acids are highly effective chelating agents, a property that is leveraged for the sequestration and remediation of metal ions from various media.
Diphosphonic acids demonstrate a remarkable ability to form stable, water-soluble complexes with a variety of metal ions, particularly those in the II-VI oxidation states, even in strongly acidic environments. google.com This makes them valuable in liquid-liquid extraction and ion exchange processes for separating metal ions. google.com Their strong chelating power is especially pronounced for actinides and lanthanides. researchgate.net Solvent extraction reagents containing the this compound group exhibit an exceptionally high affinity for tri-, tetra-, and hexavalent actinides, making them candidates for actinide separation and preconcentration procedures. researchgate.net
The selectivity of diphosphonic acids can be tuned by controlling the pH. For example, 1-hydroxyethane-1,1-diphosphonic acid (HEDP) can be used to form a water-soluble complex with one metal ion while not significantly complexing with a second, allowing for their separation via precipitation of the second ion. google.com The binding affinity of HEDP for various divalent metal ions has been studied, showing its potential for selective removal. nih.gov For instance, when HEDP is immobilized on hydroxyapatite, it enhances the material's affinity for metal ions like Cu²⁺, Ni²⁺, Zn²⁺, Cd²⁺, and Pb²⁺ from aqueous solutions. nih.gov The efficiency of removing heavy metal complexes with HEDP can be influenced by the presence of other ions, but their strong binding affinity often allows for effective sorption even in competitive systems. researchgate.net
The strong and selective affinity of diphosphonic acids for actinide elements is directly applicable to the management of spent nuclear fuel and the treatment of radioactive waste. researchgate.net The reprocessing of spent nuclear fuel is a critical step in the nuclear fuel cycle, aimed at separating reusable materials from radioactive waste products. pnnl.gov Diphosphonic acids and their derivatives are considered for advanced separation processes to extract actinides from these highly complex and radioactive waste streams. researchgate.net
The use of these compounds can enhance the efficiency and safety of nuclear fuel recycling. pnnl.gov For example, P,P′-di(2-ethylhexyl)methanethis compound is noted for its ability to extract trivalent actinides. researchgate.net By selectively removing long-lived radiotoxic actinides, diphosphonic acids can help reduce the long-term hazard of nuclear waste, which is a key goal in sustainable nuclear energy. iaea.org These advanced separation techniques are integral to strategies for conditioning radioactive waste into stable forms suitable for long-term storage and disposal. rexresearch1.comansto.gov.au The immobilization of toxic metals within an inorganic matrix after sorption by a this compound-modified material is one proposed pathway for final waste treatment. nih.gov
Selective Metal Ion Binding and Extraction Processes
This compound-Based Functional Materials
Diphosphonic acids serve as versatile building blocks in the synthesis of advanced functional materials, including porous frameworks, nanocomposites, and specialized surface coatings.
Diphosphonic acids are employed as linkers to create a variety of porous materials, such as metal-organic frameworks (MOFs) and hybrid organic-inorganic materials. rsc.orgrsc.org By using diphosphonic acids instead of phosphoric acids, it is possible to create pillared structures with controlled porosity. scispace.com These materials combine the properties of an inorganic framework with the functionality of the organic diphosphonate linker. scispace.com
For example, porous titanium(IV) phosphonates have been synthesized using diphosphonic acids with different organic groups (e.g., alkyl, phenyl). rsc.org These organic linkers are strongly bonded to the titania framework and influence the material's chemical stability, hydrophobicity, and pore structure. The resulting materials are often nanosized with tunable mesoporous architectures. rsc.org Similarly, mesoporous zirconium phosphonate and manganese phosphonate materials have been created using HEDP as a bridging molecule, resulting in materials with high surface areas and uniform pore sizes. researchgate.net
Diphosphonic acids are also used to prepare nanocomposites. An organic–inorganic hybrid nanostructured material of titania–diphosphonate (Ti-HEDP) was prepared via a self-assembly process, resulting in a hierarchical macroporous structure composed of mesostructured nanorods with a high surface area of 257 m²/g. researchgate.netresearchgate.net MOFs derived from diphosphonic acids can also serve as templates to produce porous carbon-based nanocomposites with applications in electrocatalysis. rsc.org
Table 2: Examples of this compound-Based Porous Materials
| Material Type | This compound Used | Metal Center | Key Features | Source |
|---|---|---|---|---|
| Porous Titanium Phosphonate | Alkyl/Phenyl Diphosphonic Acids | Titanium (IV) | Tunable mesoporosity, high chemical stability | rsc.org |
| Mesoporous Zirconium Phosphonate | 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) | Zirconium | Wormhole-like mesostructure, 702 m²/g surface area | researchgate.net |
| Titania-Diphosphonate Nanocomposite | 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) | Titanium | Hierarchical macroporous structure, 257 m²/g surface area | researchgate.netresearchgate.net |
| Mesostructured Manganese Phosphonate | 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) | Manganese | Uniform nanorod morphology | researchgate.netresearchgate.net |
Diphosphonic acids are highly effective for modifying the surfaces of metals and metal oxides, a key process in many coating technologies. ethz.ch They can form self-assembled monolayers (SAMs) that create a stable, functionalized surface. This surface modification is used to impart new properties such as hydrophobicity, corrosion resistance, or to provide an anchor for subsequent polymer coatings. mdpi.comresearchgate.net
The phosphonate group acts as a robust anchor, bonding strongly to surface hydroxyl groups on materials like aluminum oxide, cerium oxide, and indium tin oxide. ethz.chmdpi.com For example, functionalizing aluminum and cerium oxide nanoparticles with octadecyl phosphonic acid (ODPA) and incorporating them into a polyurethane matrix creates a nanocomposite coating that is both superhydrophobic and UV-blocking. mdpi.com
Various techniques are used to apply these coatings, including conventional dip-coating and more rapid methods like spray coating. nih.gov Spray coating phosphonic acid solutions onto heated metal oxide substrates has been shown to be an efficient method, achieving surface coverage and work function modifications comparable or superior to longer dip-coating processes. nih.gov Electroassisted grafting is another advanced technique that promotes the formation of high-quality SAMs of organophosphonic acids on surfaces like Nitinol, achieving well-organized layers in short modification times. researchgate.net This functionalization can prevent issues like the dissolution of the underlying metal oxide during the modification process and stabilize the surface. ethz.ch
Photophysical, Luminescence, and Magnetic Properties of this compound Materials
Diphosphonic acids and their derivatives form a versatile class of materials whose utility in materials science is significantly enhanced by their diverse photophysical, luminescent, and magnetic properties. These characteristics arise from the interplay between the organic functional groups and the metal ions they coordinate with, leading to a wide range of applications.
Photophysical and Luminescence Properties The incorporation of chromophoric units into this compound structures allows for the creation of materials with tailored optical properties. For instance, porphyrin-based diphosphonic acids have been developed for use in thin films for applications like sensing and photocatalysis. acs.org Researchers have focused on preventing aggregation in these films, as aggregation can diminish their photoelectrochemical utility. acs.org By adding bulky substituents to the porphyrin skeleton, intermolecular interactions are reduced, leading to sharper absorption spectra and higher emission yields. acs.org
Metallophosphonate hybrid materials exhibit interesting luminescence behaviors. Studies on materials synthesized with 9,9-dimethylfluorene-2,7-diphosphonic acid and alkaline earth metals revealed a hypsochromic shift (blue shift) in the UV region and a bathochromic effect (red shift) in the visible region. spiedigitallibrary.org The coordination of metal ions such as zinc, cadmium, and lead with ligands like 2-(4-pyridyl)-1-hydroxyl-1,1-ethylidenethis compound results in compounds with notable photoluminescence. worldscientific.com
Lanthanide ions are particularly significant in the development of luminescent diphosphonate materials. acs.orgnih.gov Hydrothermal synthesis of lanthanide phosphonates using 3-ammonium-1-hydroxypropylidene-1,1-diphosphonic acid has yielded materials with bright emissions. acs.org For example, Europium (Eu) and Terbium (Tb) based phosphonates display bright red and green luminescence, respectively, which is enhanced at low temperatures. acs.org The red emission from the Europium compound is notably stable, persisting even after heat treatment at 350°C. acs.org Furthermore, Neodymium (Nd) and Praseodymium (Pr) analogues can produce near-infrared (NIR) and near-UV luminescence. acs.org The development of lanthanide-containing luminescent probes is valuable for applications in medical analysis and cell imaging due to their water solubility and high quantum yields. mdpi.com
Researchers have also created smart optical materials with tunable fluorescence and room-temperature phosphorescence (RTP). rsc.org A coordination polymer based on a lanthanum-diphosphonate exhibits dynamic fluorescence that can be switched from blue to red and also possesses a switchable yellowish-green RTP, manipulated by reversible photochromism. rsc.org Doping these materials with Eu³⁺ and Tb³⁺ ions leads to multi-color, time-resolved afterglow, demonstrating their potential in advanced applications like optical communications and anti-counterfeiting. rsc.org
Magnetic Properties The ability of diphosphonic acids to act as ligands for a variety of metal ions, including transition metals and lanthanides, leads to materials with interesting magnetic behaviors. mdpi.comrsc.org Copper diphosphonates, synthesized hydrothermally, often exhibit antiferromagnetic ordering at low temperatures. researchgate.net This behavior is attributed to superexchange coupling between Cu²⁺ ions through oxygen bridges. researchgate.net Similarly, novel metal phosphonates synthesized with 2-(1-triazole)-1-hydroxyl-1,1′-ethylidenethis compound and metals like Manganese (Mn), Copper (Cu), Cobalt (Co), and Nickel (Ni) also show antiferromagnetic interactions between the magnetic centers. acs.org
Lanthanide-based diphosphonates are of particular interest for their magnetic properties. mdpi.com The magnetic behavior of complexes containing Gadolinium (Gd) (III) suggests antiferromagnetic interactions at low temperatures. mdpi.com The high number of isotropic Gd(III) ions in some molecular cages makes them candidates for magnetocaloric applications, such as magnetic refrigeration. mdpi.com The magnetic entropy change in one such gadolinium amino-phosphonate cage was found to be 34.5 J kg⁻¹K⁻¹, highlighting its potential for use in magnetic cooling technologies. mdpi.com Additionally, this compound-coated magnetite (Fe₃O₄) nanoparticles have been evaluated for their magnetic hyperthermia efficiency, demonstrating a heating effect even at low frequencies, which is relevant for theranostic applications. scispace.com
Interlayers in Advanced Device Architectures (e.g., Perovskite Solar Cells)
Diphosphonic acids and their derivatives have emerged as critical components in the architecture of advanced electronic devices, particularly as interlayers in perovskite solar cells (PSCs). Their function is to improve the interface between the perovskite active layer and the charge transport layers, leading to enhanced efficiency, stability, and charge extraction.
In inverted PSCs, a this compound-based interlayer can significantly improve performance. One study investigated an interlayer made of 6,6′-bis(4-(bis(4-methoxyphenyl)amino)phenyl)-[1,1′-binaphthalene]-(2,2′-diyl)bis(oxy)bis(propane-3,1-diyl)bis(phosphonic acid) (BINOL-PA) combined with an undoped PTAA hole transport layer. acs.orgnih.gov The two phosphonic acid units in BINOL-PA help to fine-tune molecular dipoles, while the molecule's core enhances π–π stacking, which reduces charge recombination at the interface. acs.orgnih.gov This interlayer strategy led to a champion device with a power conversion efficiency (PCE) of 21.02%, which is a significant improvement over the 18% PCE achieved with the PTAA layer alone. acs.org The device also showed excellent stability, retaining over 89% of its initial PCE after 30 days in an ambient environment without encapsulation. acs.orgnih.gov
The use of phosphonic acids as self-assembled monolayers (SAMs) is another effective strategy. A synergistic bimolecular interlayer (SBI) composed of 4-methoxyphenylphosphonic acid (MPA) and 2-phenylethylammonium iodide (PEAI) was used to functionalize the perovskite surface. perovskite-info.com The MPA forms strong P-O-Pb covalent bonds, which reduces surface defect density and improves electron extraction. perovskite-info.com This approach resulted in a PSC with a PCE of up to 25.53% and one of the smallest reported open-circuit voltage losses due to non-radiative recombination. perovskite-info.com
The data below summarizes the performance improvements in inverted perovskite solar cells using this compound-based interlayers.
Table 1: Performance of Inverted Perovskite Solar Cells with this compound-Based Interlayers
| Interlayer/HTM System | VOC (V) | JSC (mA cm-2) | FF (%) | PCE (%) | Source(s) |
|---|---|---|---|---|---|
| Champion Device | |||||
| BINOL-PA/PTAA | 1.12 | 22.67 | 82.8 | 21.02 | acs.org |
| PTAA only | - | - | - | 18.0 | acs.org |
| MPA/PEAI SBI | - | 24.31 | - | 25.53 | perovskite-info.com |
| Average Device Performance | |||||
| BINOL-PA/PTAA | 1.10 | 22.56 | 80.1 | 19.8 | acs.org |
VOC: Open-Circuit Voltage; JSC: Short-Circuit Current Density; FF: Fill Factor; PCE: Power Conversion Efficiency.
These findings underscore the critical role of this compound interlayers in mitigating interfacial losses and passivating defects, thereby pushing the performance and stability of perovskite solar cells to new heights. acs.orgperovskite-info.com The strong anchoring of the phosphonic acid groups to the metal oxide layers and their ability to modify the electronic properties at the interface are key to their success in these advanced device architectures. perovskite-info.comresearchgate.net
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation / Formula |
|---|---|
| 2,3-dicarboxypropane-1,1-diphosphonic acid | DPD |
| 2-(1-triazole)-1-hydroxyl-1,1′-ethylidenethis compound | tahedpH₄ |
| 2-(4-pyridyl)-1-hydroxyl-1,1-ethylidenethis compound | pyHhedpH₃ |
| 3-ammonium-1-hydroxypropylidene-1,1-diphosphonic acid | H₄L |
| 4-methoxyphenylphosphonic acid | MPA |
| 5,5'-bis(dihydroxyphosphoryl)-2,2'-bipyridine | H₂O₃P-bipy-PO₃H₂ |
| 6,6′-bis(4-(bis(4-methoxyphenyl)amino)phenyl)-[1,1′-binaphthalene]-(2,2′-diyl)bis(oxy)bis(propane-3,1-diyl)bis(phosphonic acid) | BINOL-PA |
| 9,9-dimethylfluorene-2,7-diphosphonic acid | - |
| Bathocuproine | BCP |
| Buckminsterfullerene | C₆₀ |
| Cadmium | Cd |
| Cobalt | Co |
| Copper | Cu |
| Europium | Eu |
| Gadolinium | Gd |
| Lead | Pb |
| Magnetite | Fe₃O₄ |
| Manganese | Mn |
| Methyl-substituted carbazole | Me-4PACz |
| Neodymium | Nd |
| Nickel | Ni |
| Phenyl-C61-butyric acid methyl ester | PCBM |
| Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] | PTAA |
| Praseodymium | Pr |
| Terbium | Tb |
| 2-phenylethylammonium iodide | PEAI |
| Zinc | Zn |
Theoretical and Computational Studies of Diphosphonic Acids
Quantum Chemical Approaches to Diphosphonic Acid Reactivity and Properties
Quantum chemical methods are employed to study the electronic makeup of diphosphonic acids, which is fundamental to understanding their chemical reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing diphosphonic acids. mpg.dewikipedia.org This approach allows for the calculation of various electronic properties, providing deep insights into molecular behavior. scispace.com
A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for predicting the reactivity of a molecule. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. DFT calculations have been used to determine these energies for HEDP and its zinc complexes, showing how complexation alters the molecule's electronic properties and reactivity. sci-hub.se
Furthermore, DFT is employed to investigate the stability of these complexes by calculating their binding energies. A study on Ca-HEDP complexes at different pH levels showed that the binding energy increases as the molecule deprotonates, indicating a stronger bond between HEDP and Ca²⁺ at higher pH values. rsc.org This is because deprotonation enhances the electron-donating ability of the oxygen atoms. rsc.org Analysis methods such as the Interaction Region Indicator (IRI), Atoms in Molecules (AIM), and Electron Localization Function (ELF) are also used to characterize the nature of the chemical bonds, revealing, for example, that the interactions between calcium and oxygen are primarily ionic. rsc.org
Table 1: Calculated Electronic Properties of HEDP and its Zinc Complexes This interactive table displays the HOMO energy, LUMO energy, and the energy gap (ΔE) for HEDP and its complexes with zinc, as determined by DFT calculations. sci-hub.se
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
| HEDP | -8.120 | 0.228 | 8.348 |
| Zn(HEDP) | -7.866 | -3.440 | 4.426 |
| Zn₂(HEDP) | -7.413 | -4.168 | 3.245 |
Table 2: Calculated Binding Energies of Ca-HEDP Complexes at Different Protonation States This table shows the binding energies for different forms of Ca-HEDP complexes, indicating increasing stability with deprotonation. rsc.org
| Complex | Binding Energy (kcal/mol) |
| CaH₄L | -328.61 |
| CaH₃L⁻ | -483.43 |
| CaH₂L²⁻ | -818.11 |
| CaHL³⁻ | -1231.10 |
| CaL⁴⁻ | -1737.52 |
While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or long-timescale simulations. Semi-empirical and force field methods offer a faster alternative for studying large-scale molecular interactions. nih.govwikipedia.org
Semi-empirical methods, such as MNDO (Modified Neglect of Diatomic Overlap), are based on the Hartree-Fock formalism but use empirical parameters to simplify calculations. wikipedia.org These methods have been successfully applied to model the interactions of this compound-based surfactants with mineral surfaces. acs.orgacs.org For example, the interactions of alkylimino-bis-methylene-diphosphonic acid (IMPA-8) and 1-hydroxy-alkylidene-1,1-diphosphonic acid (Flotol-8) with calcium minerals like fluorite, calcite, and fluorapatite (B74983) were quantified using MNDO. acs.orgresearchgate.net
Force field methods, which are even faster, treat molecules as a collection of atoms interacting via a set of classical potential energy functions. The Universal Force Field (UFF) is one such example that has been used to study diphosphonic acids. acs.orgacs.org These methods are particularly useful for molecular dynamics simulations and for optimizing the geometries of large systems. cetem.gov.br Studies have employed both UFF and semi-empirical methods to calculate interaction energies, and the results have shown a strong correlation with experimental observations, such as the flotation response of minerals. acs.orgresearchgate.net These approaches are valuable for screening potential surfactant molecules and understanding their interaction specificity with different surfaces. acs.org
Density Functional Theory (DFT) Calculations for Electronic Structure
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of complex processes that are difficult to observe experimentally. nih.govacs.org
MD simulations are extensively used to study how diphosphonic acids adsorb onto various surfaces, a process crucial for applications like corrosion inhibition and scale prevention. Simulations have modeled the adsorption of HEDP on iron (Fe) and copper (Cu) surfaces. rsc.orgmdpi.com An ab initio MD simulation of HEDP on an Fe(100) surface revealed that the molecule adsorbs rapidly, with the oxygen atoms of the phosphonic acid groups coordinating with the iron atoms to form a stable layer. rsc.org The interaction was found to be strongly electrostatic in nature. rsc.org Similarly, MD simulations of zinc-HEDP complexes on a steel surface showed that the complexes spontaneously adsorb, forming a compact and protective film. sci-hub.se
The adsorption on mineral surfaces is also a well-studied area. MD simulations have provided insights into the binding of HEDP to nano-hydroxyapatite (HAP), a major component of bone and teeth. nih.gov These simulations demonstrated that HEDP forms an ordered adsorption layer on the HAP surface, with the dominant interaction being the electrostatic bonds between the phosphonic acid groups and the surface Ca²⁺ ions. nih.gov The interaction of this compound-based surfactants with calcium minerals such as calcite has also been modeled, showing how these molecules can replace water on the mineral surface. acs.orgresearchgate.net
Understanding the behavior of diphosphonic acids in aqueous solutions is critical for many of their applications. MD simulations can model solvation, conformational changes, and the formation of complexes with ions in solution.
First-principles MD simulations (Car-Parrinello MD) have been used to study aqueous solutions containing HEDP and Ca²⁺ ions. ugr.es These simulations revealed that the presence of HEDP can alter the structure and dynamics of the water molecules in the hydration shell of the calcium ion. ugr.es Specifically, HEDP was found to increase the frequency of water exchange around Ca²⁺, which can affect its reactivity in solution. ugr.es
MD is also used to model the formation of complexes with other entities. For example, simulations have been performed to study the interaction and complexation of various bisphosphonates, including pamidronate and alendronate, with enzymes like tissue-nonspecific alkaline phosphatase (TNAP). nih.gov These studies confirmed the stability of the resulting complexes, which are stabilized by a combination of hydrogen bonds and electrostatic forces. nih.gov The conformational states of diphosphonic acids in solution, such as the preference for equatorial or axial arrangements of functional groups in cyclic derivatives, have also been investigated using MD simulations in conjunction with experimental NMR data. tandfonline.comnih.gov
Adsorption Mechanisms on Metal and Mineral Surfaces
Prediction and Design of Novel this compound Structures and Applications
A major goal of theoretical and computational studies is to move beyond explaining existing phenomena to predicting the properties of new molecules and guiding the design of functional materials. acs.org
Computational methods are instrumental in the rational design of new diphosphonic acids with tailored properties. By calculating interaction energies and modeling adsorption behavior, researchers can screen candidate molecules for specific applications without the need for extensive trial-and-error synthesis and testing. acs.orgresearchgate.net For example, theoretical calculations of the interaction energies between this compound surfactants and various calcium minerals have successfully predicted the flotation response of these minerals, demonstrating the predictive power of this approach for designing selective flotation agents. acs.orgacs.org
This predictive capability has led to the successful design of novel this compound structures. A notable example is the design and synthesis of 3,6-diphosphono-9H-carbazole, a rigid, V-shaped this compound created specifically to act as a linker for producing porous metal phosphonate (B1237965) frameworks. acs.org Furthermore, computational studies on HEDP-zinc complexes have helped to elucidate the mechanism of how these films protect steel from corrosion, providing a basis for optimizing film preparation conditions for enhanced performance. sci-hub.seresearchgate.net By combining DFT and MD simulations, a comprehensive picture of structure-property relationships can be built, accelerating the discovery and development of new diphosphonic acids for a wide range of technological applications.
Analytical Methodologies for Diphosphonic Acid Characterization and Quantification
Spectroscopic Techniques in Diphosphonic Acid Research
Spectroscopic methods are fundamental in the study of diphosphonic acids, offering non-destructive analysis of their molecular structure and behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of diphosphonic acids, with ³¹P NMR being particularly informative. cabidigitallibrary.orgmdpi.com The high natural abundance (100%) and large gyromagnetic ratio of the ³¹P nucleus provide excellent sensitivity for NMR studies. cabidigitallibrary.orgmdpi.com This technique allows for the simultaneous characterization of all phosphorus species in a sample without the need for extensive cleanup or chromatographic separation. cabidigitallibrary.org
³¹P NMR chemical shifts are highly sensitive to the chemical environment of the phosphorus atoms, providing valuable information about the structure and protonation state of diphosphonic acids. google.com For instance, the ³¹P NMR spectrum of 1-hydroxyethane-1,1-diphosphonic acid (HEDP) monohydrate in the solid state shows two distinct doublets, indicating two crystallographically inequivalent phosphorus atoms within the molecule. rsc.org In solution, the pH-dependent protonation of HEDP can be monitored by changes in the ³¹P chemical shift, allowing for the determination of pKa values. The chemical shifts of diphosphonic acids can also be influenced by complexation with metal ions, providing insights into the nature of these interactions. osti.govacs.org For example, in the complexation of U(VI) with HEDP, the ³¹P NMR signals for the complexes shift downfield relative to the uncomplexed ligand. osti.gov
To aid in the identification of phosphorus species, standards like methylene (B1212753) this compound may be added to the sample. cabidigitallibrary.org The area under each peak in a ³¹P NMR spectrum is proportional to the amount of that particular phosphorus species present, enabling quantitative analysis. cabidigitallibrary.orgmdpi.com
Table 1: Representative ³¹P NMR Chemical Shifts for Diphosphonic Acids and Related Compounds
| Compound | Conditions | ³¹P Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 6-Amino-1-hydroxyhexylidene-1,1-diphosphonic acid | D₂O/D₂SO₄ | 9.5 | google.com |
| 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) monohydrate (Solid-state) | CP/MAS | 25.3 and 18.7 (two doublets) | rsc.org |
| Pentakis(O-trimethylsilyl)hydroxyethylidene diphosphonate | CDCl₃ | 3.06 | |
| U(VI)-HEDP Complexes (1:2 and 2:2) | Solution | ~24 and ~27 | osti.gov |
Infrared (IR) and Raman Spectroscopy for Structural Elucidation
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of diphosphonic acids. researchgate.netscilit.com These techniques are sensitive to the vibrations of chemical bonds within the molecule, and the resulting spectra serve as a molecular fingerprint.
The vibrational spectra of diphosphonic acids are characterized by bands corresponding to the P-O-H, P=O, P-C, and O-H functional groups. researchgate.nettandfonline.com The positions of these bands can shift depending on factors such as the state of aggregation (solid or solution), hydrogen bonding, and pH. researchgate.netresearchgate.net For example, in an aqueous solution of 1-hydroxyethane-1,1-diphosphonic acid (HEDP), the IR bands in the 900-1200 cm⁻¹ region, which are due to PO stretching vibrations, show significant changes with varying pH. researchgate.netnih.gov Specifically, the ν(POH) vibration appears around 925 cm⁻¹ and the ν(PO₃²⁻) vibration is observed near 970 cm⁻¹. researchgate.netnih.gov
Raman spectroscopy is particularly useful for studying diphosphonic acids in aqueous solutions and their interactions with surfaces. nih.gov It has been employed to investigate the interaction of HEDP with hydroxyapatite, a model for bone tissue. nih.gov The Raman spectra can distinguish between different complexes formed at the solid-solution interface. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of observed vibrational bands. nsf.gov
Table 2: Key Vibrational Frequencies (cm⁻¹) for Diphosphonic Acids
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Compound Example | Reference |
|---|---|---|---|
| ν(P=O) | 1103 - 1230 | 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | researchgate.net |
| ν(POH) | ~925 | 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | researchgate.netnih.gov |
| ν(PO₃²⁻) | ~970 | 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | researchgate.netnih.gov |
| ν(P-C) | 767 - 835 | Methylene this compound | researchgate.net |
Chromatographic and Mass Spectrometric Approaches
Chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of diphosphonic acids, especially in complex matrices.
Ion Chromatography (IC) and High-Performance Liquid Chromatography (HPLC) for Separation
Ion chromatography (IC) and high-performance liquid chromatography (HPLC) are powerful separation techniques used for the analysis of diphosphonic acids. researchgate.netresearchgate.net These methods are particularly useful for separating mixtures of different phosphonates or for isolating diphosphonic acids from interfering substances in a sample. researchgate.net
In IC, the separation is typically achieved on an anion-exchange column with an alkaline eluent, followed by suppressed conductivity detection. researchgate.net This method has been successfully applied to the determination of 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) in recycle-cooling water. researchgate.net The chromatographic parameters, such as the eluent concentration and flow rate, are optimized to achieve good separation and sensitivity. researchgate.net
HPLC methods for diphosphonic acids often employ ion-pair chromatography. In this approach, a reagent is added to the mobile phase to form neutral ion pairs with the charged this compound molecules, allowing for their separation on a reverse-phase column.
Table 3: Chromatographic Conditions for this compound Analysis
| Technique | Compound | Column | Eluent/Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|
| Ion Chromatography | HEDP | IonPac AS14A | 80 mmol/L NaOH | Suppressed conductivity | researchgate.net |
| Ion Chromatography | HEDP, ATMP, EDTMPS | Shodex IC NI-424 | 4 mmol/L H₂SO₄ | Nonsuppressed conductivity | researchgate.net |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification
Mass spectrometry (MS) is a highly sensitive and specific technique for the identification and quantification of diphosphonic acids. nih.gov When coupled with a separation technique like IC or HPLC, it provides a powerful analytical platform (IC-MS or HPLC-MS). jst.go.jpjst.go.jp Electrospray ionization (ESI) is a commonly used ionization source for the analysis of diphosphonic acids, typically in the negative ion mode. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) adds another layer of specificity to the analysis. wikipedia.org In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is characteristic of the precursor ion's structure and can be used for unambiguous identification. nih.govwikipedia.org For example, in the analysis of aromatic 1-hydroxymethylene-1,1-bisphosphonic acids, fragmentation in the negative ion mode involves losses of ROH and HPO₂. nih.gov
IC-MS/MS methods have been developed for the rapid and sensitive determination of HEDP on uncooked foods. jst.go.jpjst.go.jp These methods offer low detection limits and good accuracy, making them suitable for trace-level analysis. jst.go.jp The fragmentation of diphosphonates in MS/MS can sometimes lead to interesting and unexpected pathways, such as the formation of a P-P bond. researchgate.net
Table 4: Mass Spectrometric Data for this compound Analysis
| Compound | Ionization Mode | Precursor Ion (m/z) | Key Product Ions (m/z) | Reference |
|---|---|---|---|---|
| 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) | Negative ESI | 205 | 123, 169 | jst.go.jp |
| Aromatic 1-Hydroxymethylene-1,1-bisphosphonic acids | Negative ESI | [M-H]⁻ | Loss of ROH, Loss of HPO₂ | nih.gov |
Coupled Techniques (e.g., IC-ICP-MS, LC-MS/MS)
Coupled analytical techniques are powerful tools for the quantification of diphosphonic acids, offering high sensitivity and selectivity, especially in complex matrices.
Ion Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) is a robust method for the determination of phosphonates. This technique separates different phosphorus species via ion chromatography, and the elemental phosphorus is then detected with high sensitivity by ICP-MS. For instance, in the analysis of bisphosphonates like etidronic acid, IC-ICP-MS has been used to achieve detection limits as low as 0.05 mg/L. researchgate.net The method can be optimized by adjusting plasma parameters to minimize polyatomic interferences at the phosphorus mass-to-charge ratio (m/z 31). researchgate.net A significant advantage of IC-ICP-MS is its ability to eliminate non-phosphorus-containing substances that might co-elute, thereby increasing specificity. acs.org In a comparative study, IC-ICP-MS demonstrated superior sensitivity for phosphonic acid analysis in various plant and liquid samples, with limits of quantification (LOQ) ranging from 3.8 to 16.8 µg/kg in liquids and 0.08 to 2.41 mg/kg in solids, which were significantly lower than those obtained with conductivity detection. acs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly sensitive and specific method for analyzing diphosphonic acids, particularly in food and environmental samples. nih.gov Due to the high polarity and lack of a strong chromophore in many diphosphonic acids, LC-MS/MS is often the method of choice. researchgate.netwaters.com For the analysis of 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) on uncooked foods, an IC-MS/MS method was developed with quantification limits of 0.007 mg/kg for vegetables and fruits and 0.2 mg/kg for meats. nih.govjst.go.jp The method demonstrated excellent recovery (73.9% to 103.8%) and precision. nih.govjst.go.jp Similarly, LC-MS/MS methods have been successfully developed for the determination of various phosphonates in water samples, achieving detection limits at the ng/L level after solid-phase extraction. researchgate.netphenomenex.com
Below is a table summarizing the performance of these coupled techniques for this compound analysis.
| Technique | Analyte/Matrix | Limit of Quantification (LOQ) | Recovery | Reference |
| IC-ICP-MS | Etidronic Acid | 0.05 mg/L | - | researchgate.net |
| IC-ICP-MS | Phosphonic Acid (Red Must) | 15.0 µg/kg | - | acs.org |
| IC-MS/MS | HEDP (Fruits & Vegetables) | 0.007 mg/kg | 73.9 - 103.8% | nih.govjst.go.jp |
| IC-MS/MS | HEDP (Meats) | 0.2 mg/kg | 80.3 - 90.1% | nih.govjst.go.jp |
| LC-MS/MS | Phosphonates (Water) | 5.0 - 200 ng/L (with SPE) | 72 - 126% | researchgate.net |
Electrochemical and Surface Science Characterization
Electrochemical and surface science techniques are crucial for evaluating the performance and understanding the mechanism of diphosphonic acids as corrosion inhibitors. These methods provide insights into the protective film formation and its properties on metal surfaces.
Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS)
Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are widely used to study the corrosion inhibition efficiency of diphosphonic acids.
Potentiodynamic polarization measurements provide information on the kinetics of anodic and cathodic reactions. By analyzing polarization curves, parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and inhibitor efficiency can be determined. For example, studies on 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) as a corrosion inhibitor for AISI 304 stainless steel showed that HEDP acts as an anodic type inhibitor. scirp.orgscirp.org The addition of HEDP leads to a decrease in icorr, indicating a reduction in the corrosion rate. scirp.org Similarly, self-assembled monolayers of fluoro-phosphonic and undecenyl-phosphonic acids on carbon steel were found to behave as anodic inhibitors, significantly hindering metal dissolution. bme.hu
EIS is a non-destructive technique that provides detailed information about the metal/solution interface. EIS data can reveal the charge transfer resistance (Rct) and double-layer capacitance (Cdl), which are related to the corrosion rate and the adsorption of inhibitor molecules, respectively. An increase in Rct and a decrease in Cdl values typically signify the formation of a protective inhibitor film on the metal surface. scirp.orgiwaponline.com For instance, in the presence of HEDP, an increase in polarization resistance (Rp) and a decrease in Cdl values were observed, confirming the adsorption of the inhibitor molecule on the steel surface. scirp.orgscirp.org The combination of HEDP with zinc ions has been shown to further enhance corrosion protection, with EIS results indicating a significant increase in charge transfer resistance. iwaponline.comsci-hub.se
The table below presents selected electrochemical parameters from studies on this compound inhibitors.
| Inhibitor System | Metal | Technique | Key Finding | Reference |
| HEDP | AISI 304 Stainless Steel | Potentiodynamic Polarization | Anodic inhibitor, reduces icorr | scirp.orgscirp.org |
| HEDP | AISI 304 Stainless Steel | EIS | Increases Rp, decreases Cdl | scirp.orgscirp.org |
| Zn-HEDP Film | Q235 Steel | Potentiodynamic Polarization | Protection efficiency up to 95.79% | sci-hub.se |
| Zn-HEDP Film | Q235 Steel | EIS | Increased charge transfer resistance | sci-hub.se |
| Fluoro-phosphonic acid | Carbon Steel | Potentiodynamic Polarization | Anodic inhibitor, decreased corrosion current | bme.hu |
| HEDP | 20# Carbon Steel | EIS | Increased Rct, decreased CPE | iwaponline.com |
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a surface. It is invaluable for analyzing the protective films formed by diphosphonic acids on metal substrates.
XPS studies have confirmed the adsorption and composition of this compound films. For instance, analysis of a film formed from 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) on a steel surface detected the presence of Carbon (C), Oxygen (O), Phosphorus (P), and Iron (Fe). sci-hub.se The high-resolution P 2p spectrum showed a peak around 132.9 eV, which is characteristic of the phosphate (B84403) group (P-OH) from the HEDP molecule. sci-hub.se When zinc ions were incorporated into the film (Zn-HEDP), XPS analysis also detected zinc, and the P 2p spectrum revealed an additional peak around 133.8 eV, attributed to a P-O-Metal bond, confirming the coordination between the phosphonate (B1237965) group and the metal. sci-hub.se
In another study, the surface film formed by aminotrimethylidenephosphonic acid (ATMP) on mild steel was analyzed by XPS, revealing a composition of O, P, Fe, N, and C. ampp.org The binding energy shifts observed for Fe, N, and O suggested that the nitrogen and oxygen atoms in the ATMP molecule coordinate with Fe²⁺ ions in the film. ampp.orgosti.gov
The table below summarizes the elemental composition of this compound-based protective films as determined by XPS.
| Film Composition | Substrate | Elements Detected | Key Binding Energy Peak (P 2p) | Reference |
| HEDP Film | Q235 Steel | C, O, P, Fe | 132.9 eV (P-OH) | sci-hub.se |
| Zn-HEDP Film | Q235 Steel | C, O, P, Fe, Zn | 133.8 eV (P-O-Zn) | sci-hub.se |
| ATMP Film | Mild Steel | O, P, Fe, N, C | - | ampp.orgosti.gov |
| This compound SAM | Ti-6Al-4V | P, C, O, Ti | 192.0 eV (P 2s) | princeton.edu |
Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS) for Morphology
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography, while Energy Dispersive Spectroscopy (EDS or EDX) is used for elemental analysis of a specific area on the surface. Together, they are powerful tools for characterizing the morphology and composition of this compound coatings.
SEM imaging has been used to visualize the films formed by diphosphonic acids. For example, a zinc-coordinated HEDP (Zn-HEDP) film on a steel surface was observed by SEM to have a rough surface with distributed nanoparticles. sci-hub.se EDS analysis of this film confirmed the presence of C, O, P, Fe, and Zn, with atomic percentages of P and Zn being 1.85% and 2.15%, respectively, supporting the formation of Zn₂(HEDP) complexes on the surface. sci-hub.se
In studies of Cu-Zn-Sn alloy coatings electrodeposited from a hydroxyethylidene this compound (HEDP) bath, SEM was used to examine the grain size and uniformity of the coating. researchgate.net EDS analysis confirmed the elemental composition of the deposited alloy. researchgate.netresearchgate.net The morphology of inhibitor films can also be observed after corrosion tests. SEM and EDS analyses of mild steel surfaces after immersion in solutions containing phosphonate-based inhibitors confirmed the deposition of inhibitive films. researchgate.net
The table below provides examples of SEM and EDS findings for this compound-related surface layers.
| System | Substrate | SEM Observation | EDS Elemental Analysis | Reference |
| Zn-HEDP Film | Q235 Steel | Rough surface with nanoparticles | C, O, P, Fe, Zn | sci-hub.se |
| Cu-Zn-Sn Alloy Coating | Stainless Steel | Uniform particles, small grain size | Cu, Zn, Sn | researchgate.net |
| Gelatine-coated AZ91 | Mg Alloy | Complete and uniform surface coverage | Ca, P (after SBF incubation) | cambridge.org |
| Cement with DTPMP/NTMP | Cement particles | Adsorption of retarders on the surface | C, P, Ca, Si, O | aade.org |
Titrimetric Methods for this compound Determination
Titrimetric methods, particularly complexometric titrations, are classical analytical techniques that can be employed for the determination of diphosphonic acids. These methods are often used for quality control and to determine the active component content in commercial products. irowater.com
One common approach involves the ability of diphosphonic acids to form stable complexes with certain metal ions. ptfarm.pl A well-established method uses thorium (Th⁴⁺) as a titrant. Methylene this compound (MDP), for instance, can be used as a selective titrimetric reagent for thorium. osti.gov Conversely, a standardized thorium nitrate (B79036) solution can be used to titrate the this compound. The titration is typically carried out in a slightly acidic medium, buffered with a substance like hexamethylenetetramine or ethylenediamine, and uses a metal indicator like xylenol orange or methylthymol blue to detect the endpoint. irowater.comptfarm.plosti.gov At the endpoint, the formation of a ternary complex, such as Th₂(DCTA)₂(Diphosphonate), results in a distinct color change. ptfarm.plosti.gov
Another complexometric titration method uses a cerium nitrate standard solution as the titrant. irowater.com The sample, mixed with EDTA, a buffer, and xylenol orange indicator, is titrated from an orange-yellow to a reddish-purple color. irowater.com A back-titration method can also be employed where an excess of a complexing reagent is added, and the unreacted portion is titrated with a standard solution. irowater.comptfarm.pl Zirconium nitrate has also been reported as a titrant for determining 1-hydroxyethylidene-1,1-diphosphonic acid. irowater.com
The table below outlines various titrimetric methods for this compound determination.
| Titrant | This compound | Indicator | Principle | Reference |
| Thorium Nitrate | Methylene this compound | Methylthymol Blue | Formation of a ternary Th-DCTA-MDP complex | osti.gov |
| Thorium Nitrate | Etidronate, Clodronate, Tiludronate | Xylenol Orange | Formation of a ternary Th-DCTA-Diphosphonate complex | ptfarm.pl |
| Cerium Nitrate | 1-Hydroxyethylidene-1,1-diphosphonic acid | Xylenol Orange | Direct complexometric titration | irowater.com |
| Zirconium Nitrate | 1-Hydroxyethylidene-1,1-diphosphonic acid | - | Direct complexometric titration | irowater.com |
| Iodine / Sodium Thiosulfate | Phosphorous Acid (impurity) | Starch | Redox titration (iodometry) for impurity analysis | irowater.comfao.org |
Environmental Chemistry and Fate of Diphosphonic Acids
Environmental Occurrence and Distribution of Diphosphonic Acids
The extensive use of diphosphonic acids, such as 1-hydroxyethane-1,1-diphosphonic acid (HEDP), leads to their release into the environment, primarily through wastewater streams. sci-hub.se Studies have detected these compounds in various environmental compartments, including wastewater, surface waters, and sediments.
In wastewater treatment plants (WWTPs), particularly those receiving industrial discharges from sectors like textile dyeing, significant concentrations of phosphonates are observed. Research has identified HEDP and other phosphonates like 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTC) and nitrilotris(methylene phosphonic acid) (NTMP) in the influent at levels that can reach up to several milligrams per liter. sci-hub.se
The discharge from WWTPs is a primary vector for the introduction of diphosphonic acids into river systems. Studies monitoring rivers before and after the discharge point of a WWTP have shown a significant increase in phosphonate (B1237965) concentrations downstream. For instance, in one study of a small river, the total dissolved phosphonate concentration increased from less than 1.6 µg/L upstream to 19–39 µg/L downstream. researchgate.net Similarly, the concentration in river sediment increased substantially, indicating accumulation. researchgate.net The predominant types found in both dissolved and adsorbed forms are often the nitrogen-free phosphonates, HEDP and PBTC. researchgate.net
The following table summarizes the occurrence of selected phosphonates in the influent of two textile dyeing wastewater treatment plants.
Table 1: Concentration of Phosphonates in Wastewater Influent Data sourced from a study on textile dyeing WWTPs. sci-hub.se
| Compound | WWTP A Influent (μg/L) | WWTP B Influent (μg/L) |
|---|---|---|
| HEDP (1-hydroxyethane 1,1-diphosphonic acid) | 1450 | 1280 |
| PBTC (2-phosphonobutane-1,2,4-tricarboxylic acid) | 2310 | 2080 |
| NTMP (nitrilotris(methylene phosphonic acid)) | 1130 | 1560 |
Abiotic Transformation and Degradation Pathways
While highly resistant to biodegradation, diphosphonic acids are subject to abiotic degradation processes in the environment, which contribute to their ultimate fate. santos.comwikipedia.org These pathways include photodegradation and chemical reactions like hydrolysis and oxidation.
Photodegradation is a significant abiotic pathway for the transformation of diphosphonic acids. researchgate.net This process is particularly rapid for their metal complexes, especially with iron (Fe(III)). oecd.orgwikipedia.org In the presence of sunlight, metal-catalyzed photodegradation can occur, promoting the breakdown of the phosphonate structure. oecd.org The formation of these light-sensitive complexes is a key step, as diphosphonic acids themselves are not readily decomposed by ordinary light conditions alone. thwater.netatamanchemicals.com This photodegradation can lead to partial mineralization over extended periods. santos.com
Diphosphonic acids exhibit high chemical stability under a range of environmental conditions. They are notably resistant to hydrolysis at high pH values and are not easily decomposed under normal heat conditions. thwater.netatamanchemicals.comgreenchemintl.com Their tolerance to acid, alkali, and chlorine oxidation is generally better than that of other organophosphoric acids. thwater.netatamanchemicals.com However, they can be degraded through oxidation reactions. Aminopolyphosphonates, a related class, are known to be rapidly oxidized in the presence of manganese(II) and oxygen, forming stable breakdown products that have been detected in wastewater. wikipedia.org While specific data on diphosphonic acid oxidation is less detailed, this pathway represents a potential route for their transformation in the environment. santos.com
Photodegradation of this compound Complexes
Interaction with Environmental Matrices
The strong affinity of diphosphonic acids for solid surfaces and their ability to form complexes with metal ions are critical factors governing their behavior and impact in soil and aquatic systems.
A primary mechanism for the removal of diphosphonic acids from the aqueous phase is irreversible adsorption onto inorganic surfaces, soil, and sediment. santos.com Their high degree of adsorption suggests they will have low mobility in soil. diversey.com This strong binding is a key feature of their environmental fate, leading to their accumulation in the solid phase, such as riverbed sediments and WWTP sludge. researchgate.netsantos.com
Research has shown that phosphonates discharged by WWTPs adsorb onto solid particles and accumulate in sediment. researchgate.net For example, the median total phosphonate load in the sediment of a small river increased eightfold after the point of a WWTP discharge. researchgate.net Among common phosphonates, HEDP has demonstrated a particularly high adsorption affinity. researchgate.net The adsorption coefficient (Log Koc) for HEDP has been reported in the range of 2.8 to 4.7, indicating low mobility. diversey.com Adsorption is influenced by the composition of the matrix, with high contents of iron and aluminum oxides/hydroxides, organic matter, and clay minerals promoting the process. doi.org
Table 2: Adsorption Data for HEDP Data compiled from multiple sources. researchgate.netdiversey.com
| Parameter | Value | Matrix/Conditions | Implication |
|---|---|---|---|
| Adsorption Coefficient (Log Koc) | 2.8 - 4.7 | Soil | Low mobility in soil diversey.com |
| Sediment Load Increase (Median) | 8-fold | River sediment downstream of WWTP | Strong accumulation in sediment researchgate.net |
| Adsorption Affinity Ranking | High | Compared to other phosphonates (e.g., PBTC) | Preferential partitioning to solid phase researchgate.net |
Diphosphonic acids are powerful chelating agents, meaning they can form stable, soluble complexes with polyvalent metal ions such as calcium, copper, and zinc. oecd.orgthwater.net This property raises concerns that they could remobilize heavy metals from sediments into the water column, potentially increasing metal bioavailability and toxicity. oecd.org
However, several factors mitigate this risk. The strong adsorption of the diphosphonic acids themselves to sediments limits their concentration in the dissolved phase, thereby reducing their ability to complex and mobilize metals from the solid phase. oecd.orgresearchgate.net Studies suggest that significant remobilization of metals like iron, chromium, and zinc by polyphosphonates is unlikely to occur at the concentrations typically found in surface waters, requiring concentrations of 50 µg/L or higher. researchgate.net In many natural waters, diphosphonic acids are present mainly as calcium and magnesium complexes, which further reduces their interaction with and mobilization of more toxic heavy metals. wikipedia.org For example, in mineral-rich waters, HEDP primarily complexes with calcium and does not significantly interfere with heavy metal speciation. researchgate.net
Adsorption and Desorption on Soil, Sediment, and Mineral Surfaces
Analytical Challenges in Environmental Monitoring of Diphosphonic Acids
The environmental monitoring of diphosphonic acids and other phosphonates is fraught with analytical difficulties stemming from their intrinsic chemical properties and their behavior in complex environmental matrices. These compounds are highly polar, water-soluble, non-volatile, and function as potent chelating agents. tandfonline.comsantos.com Furthermore, they often lack a chromophore, which precludes direct spectrophotometric detection. researchgate.netcapes.gov.br Consequently, their presence at trace concentrations in samples like industrial wastewater, river water, and sludge necessitates sophisticated and highly sensitive analytical strategies. researchgate.netsci-hub.se
A primary challenge is the strong tendency of diphosphonic acids to form stable complexes with metal ions (e.g., Ca²⁺, Fe³⁺) that are abundant in natural waters and wastewater. tandfonline.comresearchgate.net This complexation interferes with direct analysis, making it essential to dissociate these complexes as a preliminary step in the analytical workflow. To address this, a common sample preparation technique involves the use of a strong cation exchange resin, which effectively breaks down the metal-phosphonate complexes. tandfonline.comresearchgate.net
The typically low environmental concentrations of these compounds require a pre-concentration step to bring them within the detection limits of analytical instruments. tandfonline.comnih.gov This is often achieved using techniques like solid phase extraction (SPE) with a weak anion exchanger or by co-precipitation with calcium carbonate followed by dissolution. tandfonline.comresearchgate.netnih.gov
Given their ionic nature, ion chromatography (IC) is a frequently employed separation technique. tandfonline.comresearchgate.net Various detection methods can be coupled with IC, including suppressed conductivity detection, post-column derivatization with reagents like iron(III) for UV detection, and highly sensitive mass spectrometric techniques. tandfonline.comnih.govresearchgate.net For instance, a method using IC with a suppressed conductivity detector achieved a detection limit as low as 0.1 mg/L for 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) in recycle-cooling water. nih.gov
High-performance liquid chromatography (HPLC) is also utilized, often in ion-pair mode on a reversed-phase column. nih.gov One such method involves forming iron(III) complexes of the phosphonates prior to separation and detecting them with a UV detector. nih.gov More advanced and specific detection is achieved by coupling liquid chromatography or ion chromatography with tandem mass spectrometry (LC-MS/MS or IC-MS/MS). sci-hub.sejst.go.jp These hyphenated techniques offer high sensitivity and specificity, allowing for the accurate quantification of trace levels of diphosphonic acids in complex matrices like uncooked foods or industrial effluents. sci-hub.sejst.go.jpnih.gov An IC-MS/MS method for HEDP detection on uncooked foods demonstrated method quantification limits (MQLs) as low as 0.007 mg/kg for fruits and vegetables and 0.2 mg/kg for meat. jst.go.jpnih.gov
Another powerful detection technique is inductively coupled plasma mass spectrometry (ICP-MS), which measures the phosphorus content of the eluting compounds. tandfonline.comresearchgate.net By coupling IC with ICP-MS, researchers have developed methods with excellent detection limits (below 0.1 µg/L) for several phosphonates, including HEDP, in natural waters. researchgate.net
For analysis by gas chromatography (GC), which requires volatile analytes, derivatization is mandatory. nih.govnih.gov This involves chemical modification of the polar phosphonic acid groups to form more volatile esters. For example, reactive pyrolysis-gas chromatography/mass spectrometry (py-GC/MS) in the presence of a methylating agent like tetramethyl ammonium (B1175870) hydroxide (B78521) (TMAH) has been used for the rapid estimation of HEDP in aqueous solutions. nih.gov Other methods involve derivatization with reagents like trifluoroacetic acid anhydride (B1165640) and diazo-n-butane to enable characterization by GC-MS. nih.gov
The following tables summarize the performance of various analytical methods developed for the determination of diphosphonic acids and related compounds.
Table 1: Limits of Detection (LODs) for Various Analytical Methods
| Compound | Method | Matrix | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| HEDP | Ion Chromatography | Recycle-Cooling Water | 0.1 mg/L | nih.gov |
| HEDP | Ion-Pair HPLC-UV | Wastewater | 5 x 10⁻⁷ M | nih.gov |
| HEDP | IC-ICP-MS | Natural Waters | < 0.1 µg/L | researchgate.net |
| ATMP | Ion-Pair HPLC-UV | Wastewater | 5 x 10⁻⁸ M | nih.gov |
| EDTMP | Ion-Pair HPLC-UV | Wastewater | 5 x 10⁻⁸ M | nih.gov |
| DTPMP | Ion-Pair HPLC-UV | Wastewater | 1 x 10⁻⁷ M | nih.gov |
| PBTC | LC-MS/MS | Wastewater | 0.010 µg/L | sci-hub.se |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Table 2: Analyte Recoveries in Spiked Samples
| Compound | Method | Matrix | Spike Level | Recovery (%) | Reference |
|---|---|---|---|---|---|
| HEDP | IC-MS/MS | Broccoli | 0.05 mg/kg | 93.6% | jst.go.jp |
| HEDP | IC-MS/MS | Broccoli | 0.5 mg/kg | 96.5% | jst.go.jp |
| HEDP | IC-MS/MS | Beef | 0.5 mg/kg | 101.2% | jst.go.jp |
| HEDP | IC-MS/MS | Beef | 5.0 mg/kg | 99.1% | jst.go.jp |
| Various PCs & DP-PCs | LC-MS/MS | Wastewater | Not Specified | 74 - 123% | sci-hub.se |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Future Directions and Emerging Research in Diphosphonic Acid Chemistry
Development of Novel Diphosphonic Acid Architectures with Tunable Properties
The future of this compound chemistry is heavily invested in the design and synthesis of new molecular and supramolecular structures with properties that can be finely tuned for specific tasks. A primary focus is the use of diphosphonic acids as building blocks, or "linkers," for creating highly ordered, porous materials such as metal-organic frameworks (MOFs) and coordination polymers. swan.ac.ukrsc.org
Researchers are designing and synthesizing this compound linkers with specific geometries to dictate the final structure of these materials. swan.ac.uk Strategies include:
V-Shaped and Non-Linear Linkers: The use of rigid, V-shaped linkers, such as (2,4,6-trimethyl-1,3-phenylene)bis(methylene)this compound and 3,6-diphosphono-9H-carbazole, allows for the construction of complex 2D and 3D networks that deviate from simple layered structures. researchgate.netacs.org This geometric control is crucial for creating materials with specific pore sizes and shapes.
Functionalization of Linkers: The organic backbone of the this compound can be modified with various functional groups. This functionalization affects not only the coordination with metal ions but also the chemical environment within the pores of the resulting framework, influencing its stability and functionality. rsc.org
Topological Design: By carefully selecting the this compound ligand and metal ion, scientists can create frameworks with unique and predetermined network topologies. For instance, the reaction of 2-(1-triazole)-1-hydroxyl-1,1'-ethylidenethis compound with manganese(II) results in a framework with an unprecedented trinodal topological network. acs.org
These advanced synthetic strategies enable the creation of materials with tunable characteristics, including porosity, thermal stability, and hydrolytic stability. rsc.orgresearchgate.net Hierarchically porous titanium(IV) phosphonates (HPTPs), for example, demonstrate remarkable flexibility in structural porosity and chemical strength due to the robust Ti-O-P bonding, making them more stable than many carboxylate-based MOFs. rsc.org The ability to tailor these architectures at the molecular level is opening the door to a new generation of advanced materials. swan.ac.ukrsc.org
Advanced Applications in Interdisciplinary Fields
The development of novel this compound architectures is enabling their application in a growing number of interdisciplinary fields, from sustainable energy to environmental remediation. The unique properties of diphosphonate-based materials make them highly sought after for advanced technological uses.
Catalysis and Separation: The tunable porosity and high stability of diphosphonate-based MOFs make them excellent candidates for catalysis and separation technologies. swan.ac.ukrsc.org Porous titanium phosphonates, for instance, are being explored for their catalytic activity and for the separation of chemical mixtures. rsc.org
Energy and Electronics: In the energy sector, diphosphonic acids are being utilized to improve the performance and stability of next-generation devices. A this compound-based interlayer has been developed for inverted perovskite solar cells, demonstrating their potential in enhancing energy conversion efficiency. researchgate.net Furthermore, the structural versatility of coordination polymers built from diphosphonates is being leveraged for applications in electrochemical biosensors. mdpi.com
Environmental Remediation: Diphosphonic acids and their metal complexes show significant promise for environmental cleanup. Cerium(IV) hydroxyethylidene this compound (CeHEDP) has been synthesized and studied as a cation exchange material for the removal and separation of heavy metal ions from industrial wastewater. tandfonline.com Similarly, the strong chelating ability of these compounds is being harnessed for the efficient separation of transuranic elements from nuclear waste streams, which could lead to more effective waste management processes. iaea.org
Green Chemistry Approaches to this compound Synthesis and Application
In line with the global push for sustainable technology, green chemistry principles are becoming increasingly integrated into the synthesis and application of diphosphonic acids. rsc.orgiciset.in The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. iciset.in
Key green approaches in this field include:
Sustainable Synthetic Methods: Researchers are actively developing greener routes for producing phosphonates. These methods include solvent-free reactions, microwave-assisted synthesis, and the use of water as a benign solvent. rsc.orgmdpi.com For example, microwave-assisted synthesis has been shown to produce higher yields in significantly less time compared to conventional methods. rsc.org A preparation process for 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) has been designed to reduce acetic acid consumption and capture hydrogen chloride gas as a useful byproduct, thereby minimizing environmental pollution and production costs. google.com
Diphosphonic Acids as Green Catalysts: Beyond their role as building blocks, some diphosphonic acids are being used as effective and reusable "green" catalysts. HEDP has proven to be an efficient catalyst for various organic reactions, such as the synthesis of cucurbit mdpi.comuril and dihydropyrimidones in aqueous media, offering an environmentally friendly alternative to traditional mineral acid catalysts. researchgate.net
Designing for Degradation and Recycling: A major focus of green phosphonate (B1237965) chemistry is addressing the environmental fate of these compounds. Research is aimed at designing novel this compound structures with enhanced biodegradability and developing effective methods for phosphorus recovery and recycling to reduce the environmental impact associated with phosphorus discharge. rsc.org
Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies
A deeper understanding of the complex chemical and physical processes involving diphosphonic acids is being achieved through the powerful synergy of experimental techniques and computational modeling. ontosight.aimdpi.com This integrated approach allows scientists to probe reaction mechanisms and structure-property relationships at the atomic level, which is often difficult to achieve through experiments alone. researchgate.net
Modeling Molecular Interactions: Computational methods, particularly Density Functional Theory (DFT), are used to model the interactions between this compound-based molecules and various surfaces. mdpi.comresearchgate.net For example, DFT calculations have been used to elucidate the adsorption mechanism of different diphosphonic acids on mineral surfaces like malachite, revealing how charge transfer between the collector molecules and the mineral surface dictates adsorption strength. mdpi.com This knowledge is critical for designing more effective reagents for industrial processes like mineral flotation. acs.org
Elucidating Complex Structures and Reactions: The combination of experimental data from techniques like NMR spectroscopy and X-ray diffraction with computational analysis provides detailed insights into molecular structures and reaction pathways. mdpi.comnih.gov This approach has been used to understand the equilibrium between carbonyl this compound and its gem-diol form in solution and to explain the unexpected instability of its oximes. mdpi.com Similarly, wavefunction analysis has been employed to determine how pH affects the coordination of HEDP with calcium ions, explaining its effectiveness in dissolving calcium sulfate (B86663) scale under specific conditions. nih.gov
Synergy of Theory and Experiment: Experimental results provide real-world validation for theoretical models, while computational studies offer a predictive framework that can guide future experiments. researchgate.net This iterative process of experimentation and simulation accelerates the discovery and optimization of new this compound-based materials and their applications. For instance, molecular modeling has successfully predicted the flotation response of different calcium minerals to this compound surfactants, matching experimental results remarkably well and demonstrating the power of this integrated approach in designing tailor-made reagents. researchgate.netacs.org
Q & A
Q. What are the common synthetic routes for diphosphonic acids such as hydroxyethylidene diphosphonic acid (HEDP)?
Diphosphonic acids like HEDP are typically synthesized via two primary methods:
- Method 1 : Reacting phosphorus trichloride (PCl₃) with glacial acetic acid and water, yielding HEDP and hydrochloric acid as a byproduct:
- Method 2 : Using phosphorous acid (H₃PO₃) and acetic anhydride in the presence of nitrous acid, followed by hydrolysis . Researchers should validate product purity via techniques like NMR or titration (see advanced questions below).
Q. How do structural variations in polymethylene diphosphonic acids influence their acidity constants (pKa)?
The separation between phosphorus atoms (e.g., methylene vs. tetramethylene chains) significantly impacts acidity. For example:
- Methylene this compound (P–CH₂–P) has higher pKa values compared to pyrophosphoric acid due to reduced electronegativity of the methylene linker.
- Increasing the chain length (e.g., trimethylene) lowers acidity constants, as observed in thermodynamic studies at 25–50°C . Temperature and ionic strength (e.g., presence of alkali metal ions) can further modulate pKa values, requiring careful experimental controls .
Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?
Key methods include:
- Potentiometric titration : To determine pKa values and assess protonation states.
- NMR spectroscopy : For verifying molecular structure (e.g., distinguishing between HEDP isomers).
- Ion chromatography : To detect impurities like residual phosphite or chloride ions . Reagent-grade standards (e.g., ACS-certified sodium phosphate derivatives) should be used for calibration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pKa values for diphosphonic acids?
Discrepancies often arise from:
- Ionic strength effects : Alkali metal ions (e.g., Na⁺) form complexes with diphosphonate anions, artificially lowering apparent pKa values. Studies should specify ionic strength conditions (e.g., 0.1 M KCl) .
- Temperature dependence : pKa values for methylene this compound vary measurably between 25–50°C (ΔH° = -3.9 ± 2.5 kcal/mol). Advanced studies should report temperature-controlled data .
- Structural confirmation : Misassignment of linker groups (e.g., –CH₂– vs. –NH–) can skew results. Validate structures via X-ray crystallography or mass spectrometry .
Q. What methodologies are used to study the chelating effects of diphosphonic acids in agricultural systems?
Example approach:
- Experimental design : Mix diphosphonic acids (e.g., HEDP) with phosphate fertilizers (e.g., diammonium phosphate) at varying concentrations (0.5–5% w/w).
- Key metrics : Measure water-soluble phosphorus (WSP) content and fixation rates using colorimetric assays (e.g., molybdenum-blue method).
- Findings : HEDP at 1% increases WSP by \sim5% but reduces total available phosphorus at higher concentrations due to competitive ligand interactions .
Q. How can electrochemical advanced oxidation processes (EAOPs) degrade diphosphonic acids, and what parameters govern efficiency?
EAOPs leverage reactive oxygen species (ROS) like •OH for degradation:
- Electrode setup : Use boron-doped diamond (BDD) anodes and stainless-steel cathodes.
- Key parameters : Current density (10–50 mA/cm²), pH (3–7), and electrolyte composition (e.g., NaClO enhances ROS generation).
- Degradation mechanism : HEDP undergoes cleavage of the P–C–P backbone, forming phosphate and low-molecular-weight organic acids .
Q. What safety protocols are critical when handling diphosphonic acids in laboratory settings?
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis or high-temperature experiments to avoid inhalation of HCl fumes (common byproduct) .
- Waste disposal : Neutralize acidic residues with bicarbonate before disposal to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
